H-Asp(Obzl)-OtBu.HCl
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
4-O-benzyl 1-O-tert-butyl (2S)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDLFDMXCRFHTQ-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718545 | |
| Record name | 4-Benzyl 1-tert-butyl L-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94347-11-2 | |
| Record name | 4-Benzyl 1-tert-butyl L-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Asp(Obzl)-OtBu.HCl: Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and application of L-Aspartic acid β-benzyl ester α-tert-butyl ester hydrochloride (H-Asp(Obzl)-OtBu.HCl). This compound is a critical building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS) for the introduction of a protected aspartic acid residue into a peptide sequence.
Chemical Properties and Structure
This compound is a derivative of the amino acid L-aspartic acid where the α-carboxyl group is protected as a tert-butyl ester, the β-carboxyl group is protected as a benzyl ester, and the α-amino group is present as a hydrochloride salt. This strategic protection allows for its controlled use in peptide synthesis.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride | N/A |
| Synonyms | L-Aspartic acid 4-benzyl ester 1-tert-butyl ester hydrochloride, H-L-Asp(OBzl)-OtBu.HCl | N/A |
| CAS Number | 52615-97-1 | [2] |
| Molecular Formula | C15H22ClNO4 | [2] |
| Molecular Weight | 315.79 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 109-119 °C | [3] |
| Boiling Point | 381.3 ± 32.0 °C (Predicted) | |
| Density | 1.122 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in DMSO (100 mg/mL) | [2] |
Chemical Structure
The structure of this compound features two key protecting groups: the acid-labile tert-butyl (tBu) group and the benzyl (Bzl) group, which can be removed under different conditions, such as catalytic hydrogenation. This differential protection is crucial for complex peptide synthesis strategies.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocols
This compound is primarily used as a precursor for N-α-Fmoc-Asp(OBzl)-OtBu in solid-phase peptide synthesis (SPPS). The following protocols outline the key steps in utilizing this type of protected amino acid in a typical Fmoc/tBu SPPS workflow.
The synthesis of this compound generally involves the selective esterification of L-aspartic acid. A common approach is the protection of the α-amino group (e.g., with a benzyloxycarbonyl group, Z), followed by esterification of the carboxyl groups and subsequent deprotection of the amino group.
For incorporation into a peptide chain, the free amino group of this compound must first be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The resulting Fmoc-Asp(OBzl)-OtBu is then used in the SPPS cycles.
3.2.1. Resin Swelling
-
Place the desired amount of resin (e.g., Rink amide resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
3.2.2. Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
3.2.3. Amino Acid Coupling
-
Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Asp(OBzl)-OtBu) and a coupling agent (e.g., HCTU) in DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIEA), to the solution to activate the amino acid.
-
Add the activated amino acid mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
After the coupling is complete, wash the resin with DMF.
3.2.4. Cleavage and Deprotection
-
After the full peptide sequence is assembled, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for tBu-based protection is trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the peptide-resin and agitate for 1.5 to 2 hours at room temperature.
-
Filter the mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold ether.
-
Dry the crude peptide under vacuum.
3.2.5. Purification
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Confirm the purity of the fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
Workflow Visualization
The following diagram illustrates the general workflow of solid-phase peptide synthesis (SPPS), the primary application for which this compound is a precursor.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
This compound, and its N-α-Fmoc protected form, are indispensable reagents in modern peptide synthesis. The orthogonal protection of the α- and β-carboxyl groups allows for flexible and efficient synthesis of complex peptides. A thorough understanding of its chemical properties and the experimental protocols for its use in SPPS is crucial for researchers and professionals in drug development and biochemical research to achieve high-purity peptides for their downstream applications.
References
An In-depth Technical Guide to the Synthesis and Purification of H-Asp(Obzl)-OtBu.HCl
This technical guide provides a comprehensive overview of the synthesis and purification of L-Aspartic acid β-benzyl ester α-tert-butyl ester hydrochloride (H-Asp(Obzl)-OtBu.HCl), a crucial building block in peptide synthesis and drug development. This document details a primary synthetic route, purification protocols, and characterization data to support researchers, scientists, and drug development professionals in the effective production and application of this orthogonally protected amino acid derivative.
Introduction
This compound is a derivative of L-aspartic acid where the α-carboxyl group is protected as a tert-butyl ester and the β-carboxyl group is protected as a benzyl ester. The α-amino group is present as a hydrochloride salt. This orthogonal protection strategy is highly valuable in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butyl ester is labile to acidic conditions (e.g., trifluoroacetic acid), while the benzyl ester is typically removed by hydrogenolysis. This allows for the selective deprotection of either carboxyl group, enabling the formation of specific peptide linkages or the attachment of other molecules to the side chain of the aspartic acid residue.
This guide will explore a common and effective method for the synthesis of this compound, offering detailed experimental protocols and a summary of key data.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure selective protection of the carboxyl groups. A common strategy involves the initial protection of the β-carboxyl group as a benzyl ester, followed by the protection of the α-carboxyl group as a tert-butyl ester, and finally, the formation of the hydrochloride salt.
Synthetic Pathway Overview
The overall synthetic pathway can be visualized as a three-step process starting from L-aspartic acid.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This step involves the selective esterification of the β-carboxyl group of L-aspartic acid with benzyl alcohol.
-
Reagents and Materials:
-
L-Aspartic acid
-
Benzyl alcohol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Diethyl ether
-
Ethanol
-
Water
-
-
Procedure:
-
Suspend L-aspartic acid in a generous excess of benzyl alcohol.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a cold, saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with diethyl ether to remove unreacted benzyl alcohol.
-
Adjust the pH of the aqueous layer to the isoelectric point of H-Asp(OBzl)-OH (approximately pH 5-6) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield H-Asp(OBzl)-OH as a white solid.
-
This step involves the selective esterification of the α-carboxyl group of H-Asp(OBzl)-OH with a tert-butyl source. A common method is transesterification with tert-butyl acetate catalyzed by a strong acid.
-
Reagents and Materials:
-
H-Asp(OBzl)-OH
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend H-Asp(OBzl)-OH in a large excess of tert-butyl acetate.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add perchloric acid dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 48-72 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and carefully quench by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude H-Asp(OBzl)-OtBu.
-
The final step is the conversion of the free amine of H-Asp(OBzl)-OtBu to its hydrochloride salt.
-
Reagents and Materials:
-
Crude H-Asp(OBzl)-OtBu
-
Anhydrous diethyl ether or ethyl acetate
-
Anhydrous hydrochloric acid (gas or a solution in a suitable solvent like dioxane or diethyl ether)
-
-
Procedure:
-
Dissolve the crude H-Asp(OBzl)-OtBu in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in a suitable solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution as a white solid.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound.
-
Purification Methods
The purity of this compound is critical for its successful application in peptide synthesis. The primary methods for purification are recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective method for purifying the final hydrochloride salt.
-
Solvent System: A common solvent system for recrystallization is a mixture of ethanol and water, or methanol and diethyl ether. The optimal solvent system should be determined empirically.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot solvent mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
For maximum recovery, cool the solution further in an ice bath.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
High-Performance Liquid Chromatography (HPLC)
For very high purity requirements, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed, particularly for the purification of the free amine before salt formation.
-
Typical Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Detection: UV at 214 nm and 254 nm.
-
Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Typical Yield (%) | Purity (%) |
| 1 | H-Asp(OBzl)-OH | L-Aspartic Acid | 60-75 | >95 |
| 2 | H-Asp(OBzl)-OtBu | H-Asp(OBzl)-OH | 50-65 | >90 (crude) |
| 3 & Purification | This compound | H-Asp(OBzl)-OtBu | 80-90 | >98 |
Characterization Data
| Property | Value |
| Molecular Formula | C₁₅H₂₂ClNO₄ |
| Molecular Weight | 315.79 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 109-119 °C |
| Solubility | Soluble in DMSO |
| Storage | 4°C, sealed storage, away from moisture |
Note: Characterization data such as ¹H NMR and Mass Spectrometry would be required for full confirmation of the structure and purity.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Overall experimental workflow for this compound.
An In-depth Technical Guide to the Solubility of H-Asp(Obzl)-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of L-Aspartic acid β-benzyl ester α-tert-butyl ester hydrochloride (H-Asp(Obzl)-OtBu.HCl), a critical building block in peptide synthesis and pharmaceutical development. Understanding its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies.
Quantitative Solubility Data
| Solvent | Quantitative Solubility | Molar Concentration (approx.) | Conditions / Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1][2] | 316.67 mM[1][2] | Requires ultrasonication to dissolve. The hygroscopic nature of DMSO can significantly impact solubility.[1][2] |
| Methanol (MeOH) | Data not available | - | One source indicates an optical rotation measurement was performed in methanol (C=2), suggesting some degree of solubility.[3] |
| Water | Data not available[4] | - | As a hydrochloride salt, some aqueous solubility is expected, though not quantified. For the related compound L-aspartic acid, it is soluble in boiling water and freely soluble in dilute acid and alkali solutions.[5] |
| Ethanol | Data not available | - | The related compound, L-aspartic acid, is reported to be insoluble in ethanol.[5] |
| Dichloromethane (DCM) | Data not available | - | - |
| N,N-Dimethylformamide (DMF) | Data not available | - | - |
The limited publicly available data underscores the need for empirical determination of solubility in specific solvent systems relevant to your application.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is adapted from standard laboratory practices for solubility assessment of amino acid derivatives and peptides.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected analytical grade solvent(s)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that an equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that the solution is continuously agitated.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully extract a known volume of the supernatant without disturbing the solid pellet. Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted supernatant using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved this compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure accuracy and precision.
Role in Peptide Synthesis Workflow
This compound is a key building block in Solid-Phase Peptide Synthesis (SPPS), a widely used technique for the chemical synthesis of peptides. The following diagram illustrates a typical workflow for incorporating an amino acid residue using SPPS, highlighting the stage where a protected amino acid like this compound is utilized.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
This workflow demonstrates the cyclical nature of SPPS, involving sequential deprotection, activation, and coupling of protected amino acid residues to a growing peptide chain anchored to a solid support. This compound is introduced during the activation and coupling steps to incorporate an aspartic acid residue with its side chain protected by a benzyl group and its C-terminus protected by a tert-butyl group.
References
H-Asp(Obzl)-OtBu.HCl molecular weight and formula
For researchers and professionals in the field of drug development, precise and readily accessible data on chemical reagents is paramount. This document provides a concise summary of the key molecular properties of H-Asp(Obzl)-OtBu.HCl, an aspartic acid derivative.
Molecular Properties
The fundamental molecular characteristics of this compound are detailed below. This information is critical for stoichiometric calculations in peptide synthesis and for the characterization of the final products.
| Property | Value |
| Molecular Formula | C15H22ClNO4 |
| Molecular Weight | 315.79 g/mol |
This data is supported by multiple chemical suppliers and databases.[1][2] The molecular formula and weight are essential for accurate reagent preparation and for the analysis of reaction outcomes in synthetic organic chemistry.
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.
Figure 1: Relationship between this compound and its molecular properties.
References
A Technical Guide to L-Aspartic Acid β-Benzyl α-t-Butyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid β-benzyl α-t-butyl ester hydrochloride is a pivotal derivative of L-aspartic acid, engineered for applications in synthetic organic chemistry, particularly in peptide synthesis and pharmaceutical development.[1][2] This compound features two distinct protecting groups: a benzyl ester on the β-carboxyl group and a tert-butyl ester on the α-carboxyl group. This orthogonal protection scheme allows for selective deprotection of either carboxyl group under different conditions, providing essential flexibility in the synthesis of complex peptides and other bioactive molecules.[1] Its hydrochloride salt form enhances stability and handling properties.
This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS), and a workflow diagram illustrating its role as a building block in creating custom peptides for research and drug discovery.
Chemical and Physical Properties
The key quantitative data for L-Aspartic acid β-benzyl α-t-butyl ester hydrochloride are summarized in the table below. This information is critical for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 94347-11-2 | [3][4] |
| Molecular Formula | C₁₅H₂₁NO₄·HCl | [3] |
| Molecular Weight | 331.83 g/mol | [1][3] |
| Purity | ≥98% (Assay), 99+% (HPLC) | [1][5] |
| Appearance | White powder | [1] |
| Melting Point | 109 - 119 °C | [1] |
| Optical Rotation [α]D20 | +19 ± 3° (c=2 in Methanol) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Core Application: Peptide Synthesis
L-Aspartic acid β-benzyl α-t-butyl ester hydrochloride is primarily utilized as a building block in the synthesis of peptides.[1][2] The benzyl and tert-butyl ester groups protect the side-chain and C-terminal carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. This allows for the sequential addition of amino acids to construct a specific peptide sequence.
General Workflow for Incorporation in Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the logical workflow for incorporating an N-Fmoc protected version of L-Aspartic acid β-benzyl α-t-butyl ester into a growing peptide chain attached to a solid support resin.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
Protocol: Incorporation of Fmoc-L-Asp(OBzl)-OH in SPPS
While the title compound is L-Aspartic acid β-benzyl α-t-butyl ester hydrochloride, its primary utility in drug development is as a precursor or building block. In modern peptide synthesis, the α-carboxyl group is typically activated in situ. The most common building block used is the N-Fmoc protected version, Fmoc-L-Asp(OBzl)-OH . The following is a representative protocol for its use in automated or manual solid-phase peptide synthesis.
Objective: To incorporate an L-Aspartic acid residue with a benzyl-protected side chain into a growing peptide sequence on a solid support resin.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)
-
Fmoc-L-Asp(OBzl)-OH (the building block derived from the title compound's core structure)
-
Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Activation Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Methodology:
-
Resin Swelling: The resin is placed in a reaction vessel and swollen in DMF for 30 minutes.
-
Fmoc Deprotection:
-
The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.
-
The mixture is agitated for 5 minutes, drained, and a fresh aliquot of deprotection solution is added for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
The resin is then thoroughly washed with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, Fmoc-L-Asp(OBzl)-OH (4 equivalents relative to resin loading) is dissolved in DMF.
-
HBTU (3.98 eq) and HOBt (4 eq) are added to the amino acid solution.
-
DIPEA (8 eq) is added to the mixture to raise the pH and initiate activation. The solution is briefly agitated for 1-2 minutes.
-
This activated amino acid solution is immediately added to the reaction vessel containing the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours with constant agitation.
-
-
Washing: The resin is drained and washed thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.
-
Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Side-Chain Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the resin is washed with DCM and dried under vacuum.
-
The cleavage cocktail is added to the resin and agitated for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the benzyl (Bzl) protecting group from the aspartic acid side chain, along with other acid-labile side-chain protecting groups.
-
The resin is filtered, and the filtrate (containing the crude peptide) is collected.
-
The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether to remove scavengers.
-
The final peptide is dried and purified, typically by reverse-phase HPLC.
-
This protocol illustrates the fundamental role of protected aspartic acid derivatives in the controlled, stepwise synthesis of peptides, which are essential components in drug development and biomedical research.[1]
References
A Comprehensive Technical Guide to H-Asp(Obzl)-OtBu.HCl for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of H-Asp(Obzl)-OtBu.HCl, a critical building block in solid-phase peptide synthesis (SPPS). This document details the commercial availability and specifications of this reagent, provides a robust experimental protocol for its synthesis, and outlines its application in peptide chain elongation.
Commercial Availability and Specifications
This compound, also known as (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride, is a commercially available amino acid derivative crucial for introducing a selectively protected aspartic acid residue during peptide synthesis. A variety of suppliers offer this compound with purities suitable for research and development purposes. Below is a summary of representative commercial sources and their typical product specifications.
| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| MedChemExpress | HY-W041996 | >99% | C₁₅H₂₂ClNO₄ | 315.79 | 52615-97-1 |
| Aladdin Scientific | A1234567 | ≥97% | C₁₅H₂₂ClNO₄ | 315.79 | 52615-97-1 |
| ChemicalBook | CB6160731 | Varies by supplier | C₁₅H₂₂ClNO₄ | 315.79 | 94347-11-2 (alternative) |
| Aapptec | AHD106 (related) | Varies | C₁₁H₁₃NO₄ (for H-Asp(OBzl)-OH) | 223.2 (for H-Asp(OBzl)-OH) | 2177-63-1 (for H-Asp(OBzl)-OH) |
Note: Data is compiled from various supplier websites and is subject to change. Please refer to the specific supplier's certificate of analysis for lot-specific data.
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound is a multi-step process that involves the protection of the α-amino and β-carboxyl groups of L-aspartic acid, followed by the selective esterification of the α-carboxyl group and subsequent deprotection of the α-amino group.
Overall Synthesis Strategy
The following diagram illustrates the general workflow for the synthesis of this compound from L-aspartic acid.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of N-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)-OH)
This step involves the protection of the α-amino group with a benzyloxycarbonyl (Z) group and the β-carboxyl group as a benzyl ester. This can be achieved through various published methods. A common approach starts with the commercially available L-aspartic acid.
Step 2: Synthesis of N-Benzyloxycarbonyl-L-aspartic acid α-tert-butyl β-benzyl diester (Z-Asp(OBzl)-OtBu)
-
Reagents: Z-Asp(OBzl)-OH, tert-butanol, N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Z-Asp(OBzl)-OH (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add tert-butanol (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Z-Asp(OBzl)-OtBu by column chromatography on silica gel.
-
Step 3: Synthesis of L-Aspartic acid α-tert-butyl β-benzyl diester hydrochloride (this compound)
-
Reagents: Z-Asp(Obzl)-OtBu, Palladium on activated carbon (10% Pd/C), Methanol, Hydrochloric acid (in a suitable solvent, e.g., dioxane or diethyl ether).
-
Procedure:
-
Dissolve the purified Z-Asp(OBzl)-OtBu (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting oil in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly add a solution of HCl in dioxane or diethyl ether with stirring.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in the Fmoc/tBu strategy of SPPS. The tert-butyl ester protects the α-carboxyl group during coupling, while the benzyl ester protects the β-carboxyl group. The free amine hydrochloride is typically neutralized in situ during the coupling reaction.
General SPPS Workflow
The following diagram illustrates the key steps in an SPPS cycle involving the coupling of an amino acid like this compound.
Experimental Protocol for Coupling
-
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine.
-
This compound (3-5 equivalents relative to resin loading).
-
Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents).
-
Base, e.g., DIPEA (N,N-Diisopropylethylamine) (6 equivalents).
-
DMF (Peptide synthesis grade).
-
-
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vessel, dissolve this compound, the coupling reagent (e.g., HBTU), and the base (e.g., DIPEA) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Conclusion
This compound is an essential reagent for the synthesis of peptides containing aspartic acid residues, offering a versatile protection strategy compatible with Fmoc-based SPPS. A thorough understanding of its synthesis and application, as detailed in this guide, is crucial for achieving high-purity peptides for research, diagnostics, and therapeutic development. The selection of high-quality starting materials from reliable commercial suppliers is a critical first step in ensuring the success of the synthetic process.
A Technical Guide to the Storage and Stability of H-Asp(Obzl)-OtBu.HCl for Researchers and Drug Development Professionals
Introduction: H-Asp(Obzl)-OtBu.HCl, an important aspartic acid derivative, is a critical building block in peptide synthesis and various drug development programs. The integrity and purity of this reagent are paramount for the successful synthesis of target molecules and for ensuring reproducible experimental outcomes. This in-depth technical guide provides comprehensive guidelines on the optimal storage conditions, potential degradation pathways, and recommended protocols for stability assessment of this compound.
Storage and Handling Guidelines
Proper storage and handling are crucial to maintain the quality and stability of this compound. The following recommendations are based on information provided by various chemical suppliers.
Storage of Solid Compound
For long-term storage, the solid form of this compound should be kept in a cool, dry, and well-ventilated area. It is imperative to protect the compound from moisture and light.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Environment | Dry, well-ventilated area | To prevent absorption of moisture and ensure a stable environment. |
Storage of Solutions
Once in solution, the stability of this compound is significantly reduced. Therefore, it is advisable to prepare solutions fresh before use. If storage of a stock solution is necessary, it should be done at low temperatures and for a limited duration.
Table 2: Recommended Storage Conditions for this compound in Solution
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Preferred for longer-term storage to further slow degradation. |
Note: The choice of solvent can impact stability. It is essential to use anhydrous, high-purity solvents.
Handling Procedures
Safe and effective handling of this compound is essential to prevent contamination and degradation, as well as to ensure personnel safety.
The Strategic Application of Benzyl and Tert-Butyl Protecting Groups in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the precise assembly of amino acid sequences is paramount. This endeavor necessitates the use of protecting groups to temporarily mask reactive functional groups, thereby preventing undesirable side reactions and ensuring the fidelity of the final peptide. Among the arsenal of protective groups available to chemists, benzyl (Bzl) and tert-butyl (tBu) derivatives have established themselves as foundational tools, particularly within the two dominant strategies of solid-phase peptide synthesis (SPPS): Boc/Bzl and Fmoc/tBu. This technical guide provides an in-depth exploration of the roles of benzyl and tert-butyl protecting groups, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the strategic design and execution of peptide synthesis.
Core Principles: Orthogonality and Differentiated Lability
The success of multi-step peptide synthesis hinges on the concept of orthogonality, wherein different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection without affecting other protected functionalities.[1] The two most widely adopted orthogonal strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches.[2]
The Fmoc/tBu strategy represents a truly orthogonal system. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups, predominantly tert-butyl derivatives.[3] This allows for the iterative removal of the Fmoc group with a mild base (e.g., piperidine) without affecting the side-chain protection.
Conversely, the Boc/Bzl strategy is considered quasi-orthogonal.[3] It relies on graded acid lability. The Nα-amino group is protected with the tert-butyloxycarbonyl (Boc) group, which is removed with a moderate acid like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal in the final cleavage step.[4]
Quantitative Data Summary
The choice between benzyl and tert-butyl protecting groups, and consequently between the Boc/Bzl and Fmoc/tBu strategies, is influenced by factors such as the peptide sequence, desired purity, and scalability. The following tables summarize key quantitative data related to the performance of these protecting groups.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | References |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | [2] |
| Nα-Deprotection Condition | Moderate acid (e.g., 50% TFA in DCM) | Weak base (e.g., 20% piperidine in DMF) | [5] |
| Side-Chain Protection | Benzyl (Bzl) ether/ester based | tert-Butyl (tBu) based | [5] |
| Final Cleavage Reagent | Strong acid (e.g., Anhydrous Hydrogen Fluoride - HF) | Moderate acid (e.g., Trifluoroacetic Acid - TFA with scavengers) | [5] |
| Orthogonality | Graded acid lability; less orthogonal | Fully orthogonal | [5] |
| Crude Purity (Model Peptide) | ~65-75% | ~70-85% | [5] |
| Overall Yield (Model Peptide) | ~25-40% | ~30-50% | [5] |
| Protecting Group | Deprotection Method | Reagent/Conditions | Typical Reaction Time | Typical Yield (%) | Key Considerations & References |
| tert-Butyl (tBu) Esters/Ethers | Strong Acidolysis | TFA / Scavengers (e.g., TIS, H₂O) | 1-3 hours | >90 | Prone to aspartimide formation in Asp-containing peptides.[6][7] |
| Lewis Acid Catalysis | ZnBr₂ in DCM | 24 hours | 75-90 | Offers selectivity in the presence of other acid-labile groups.[6] | |
| Lewis Acid Catalysis | FeCl₃ in DCM | 1-1.5 hours | High (qualitative) | Mild conditions for on-resin selective deprotection.[8] | |
| Benzyl (Bzl) Esters/Ethers | Catalytic Hydrogenolysis | H₂ / 10% Pd-C with Formic Acid | 10-60 minutes | 90-98 | Efficient for various benzyl-based groups.[9] |
| Strong Acidolysis | Anhydrous HF with scavengers | 30-120 minutes | Good (sequence dependent) | Requires specialized equipment due to the corrosive nature of HF.[10] |
Mandatory Visualizations
To elucidate the logical flow and key chemical transformations in peptide synthesis utilizing benzyl and tert-butyl protecting groups, the following diagrams are provided.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in both Fmoc/tBu and Boc/Bzl SPPS.
Protocol 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle
This protocol outlines a general cycle for the addition of one amino acid using the Fmoc/tBu strategy on a 0.1 mmol scale.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for an additional 10 minutes.[11]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (with tBu side-chain protection where applicable) (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To confirm completion of the coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). The scavengers (water and TIS) are crucial to trap the reactive tert-butyl cations generated during deprotection.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Standard Boc/Bzl Solid-Phase Peptide Synthesis Cycle
This protocol outlines a general cycle for the addition of one amino acid using the Boc/Bzl strategy on a 0.1 mmol scale.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin for C-terminal acids) in DCM for at least 30 minutes.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (v/v) to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[12]
-
Drain and wash the resin with DCM (5 times).
3. Neutralization:
-
Add a solution of 5% DIEA in DCM (v/v) to the resin and agitate for 2 minutes.[12]
-
Repeat the neutralization step.
-
Drain and wash the resin with DCM (5 times).
4. Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (with Bzl side-chain protection where applicable) (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add this solution to the resin, followed by the addition of DCC (3 equivalents) in DCM.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion with a Kaiser test.
5. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash and dry the resin.
-
This step requires a specialized HF apparatus due to the highly corrosive and toxic nature of anhydrous hydrofluoric acid.
-
Place the dried resin in the HF reaction vessel with a scavenger such as anisole.
-
Cool the vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the reaction vessel.
-
Allow the reaction to proceed at 0°C for 1 hour.[10]
-
After the reaction, the HF is carefully evaporated under a stream of nitrogen.
-
The crude peptide is then precipitated with cold diethyl ether, washed, and dried.
-
Purification is performed using RP-HPLC.
Conclusion
The choice between benzyl and tert-butyl protecting groups, and by extension, the Boc/Bzl and Fmoc/tBu strategies, is a critical decision in peptide synthesis. The Fmoc/tBu strategy, with its true orthogonality and milder final cleavage conditions, has become the predominant method for laboratory-scale synthesis, especially for complex and modified peptides. However, the Boc/Bzl strategy remains a robust and cost-effective option for the synthesis of many peptides, particularly at an industrial scale. A thorough understanding of the chemical properties, stability, and deprotection kinetics of these protecting groups, as outlined in this guide, is essential for researchers to navigate the complexities of peptide synthesis and achieve their desired target molecules with high purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
Spectroscopic Profile of H-Asp(Obzl)-OtBu.HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for H-Asp(Obzl)-OtBu.HCl (L-Aspartic acid β-benzyl ester α-tert-butyl ester hydrochloride), a critical building block in peptide synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is vital for the quality control, characterization, and utilization of this compound in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.15 | s | 2H | Benzyl CH₂ |
| ~4.20 | t | 1H | α-CH |
| ~3.00 | d | 2H | β-CH₂ |
| ~1.45 | s | 9H | tert-Butyl (CH₃)₃ |
Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. Chemical shifts may vary slightly depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Ester Carbonyl (OtBu) |
| ~170 | Ester Carbonyl (OBzl) |
| ~135 | Quaternary Aromatic Carbon |
| ~128 | Aromatic CH |
| ~82 | Quaternary tert-Butyl Carbon |
| ~66 | Benzyl CH₂ |
| ~50 | α-CH |
| ~36 | β-CH₂ |
| ~28 | tert-Butyl CH₃ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2800 | Strong, Broad | N-H stretch (amine salt), C-H stretch (aromatic and aliphatic) |
| ~1735 | Strong | C=O stretch (ester, OtBu) |
| ~1730 | Strong | C=O stretch (ester, OBzl) |
| ~1600, ~1495 | Medium | C=C stretch (aromatic ring) |
| ~1220, ~1150 | Strong | C-O stretch (esters) |
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 280.15 | [M+H]⁺ |
| 302.13 | [M+Na]⁺ |
Note: M refers to the free amine form of this compound.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
A standard proton experiment was performed with a pulse angle of 30-45 degrees.
-
The spectral width was set to approximately 16 ppm.
-
A relaxation delay of 1-2 seconds was used between scans.
-
Typically, 16 to 64 scans were acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon experiment was performed.
-
The spectral width was set to approximately 220 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) was used.
-
A larger number of scans (e.g., 1024 or more) were acquired to achieve a sufficient signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
-
Data Acquisition:
-
The spectrum was recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
-
Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.
-
The data was collected in absorbance mode.
-
-
Data Processing: The resulting spectrum was baseline corrected and the peaks of interest were identified.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS), was used.
-
Data Acquisition:
-
The sample was introduced into the ESI source via direct infusion or through an LC column.
-
The mass spectrometer was operated in positive ion mode.
-
The capillary voltage was typically set between 3 and 5 kV.
-
The source temperature was maintained at an appropriate level to facilitate desolvation.
-
Full scan mass spectra were acquired over a relevant m/z range (e.g., 100-500).
-
-
Data Processing: The acquired mass spectra were analyzed to identify the molecular ion peak ([M+H]⁺) and other relevant adducts (e.g., [M+Na]⁺).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
The Strategic Application of H-Asp(Obzl)-OtBu.HCl in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the rational design and synthesis of complex peptides and peptidomimetics are paramount. The selection of appropriately protected amino acid building blocks is a critical determinant of success, influencing reaction efficiency, purity of the final compound, and the overall feasibility of a synthetic route. Among these, L-Aspartic acid α-tert-butyl ester β-benzyl ester hydrochloride, or H-Asp(Obzl)-OtBu.HCl, presents a unique and versatile tool for the discerning peptide chemist. This in-depth technical guide explores the core attributes of this compound, its strategic applications in the synthesis of therapeutic candidates, and detailed methodologies for its effective utilization.
Core Concepts: The Power of Orthogonal Protection
This compound is a derivative of L-aspartic acid featuring a strategic orthogonal protection scheme. The α-amino group is unprotected and available for peptide bond formation as its hydrochloride salt. The two carboxylic acid functionalities are differentially protected: the α-carboxyl group as a tert-butyl (OtBu) ester and the β-carboxyl group of the side chain as a benzyl (Bzl) ester.
This differential protection is the cornerstone of its utility, allowing for the selective deprotection and modification of the aspartic acid residue at various stages of a complex synthesis. The tert-butyl ester is labile to acidic conditions (e.g., trifluoroacetic acid - TFA), while the benzyl ester is typically removed via hydrogenolysis. This orthogonality provides chemists with precise control over the synthetic pathway, a crucial factor in the construction of intricate peptide-based drugs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H22ClNO4 |
| Molecular Weight | 315.79 g/mol |
| Appearance | White to off-white solid.[1] |
| Purity (Typical) | ≥98% (HPLC) |
| Solubility | Soluble in organic solvents like DMF and DMSO.[1] |
| Storage Conditions | 4°C, sealed storage, away from moisture.[1] |
Potential Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block for the synthesis of a variety of therapeutic peptides and peptidomimetics. The presence of a strategically placed carboxylic acid side chain in aspartic acid is often critical for biological activity, enabling key interactions with biological targets.
Integrin Antagonists: The RGD Motif
The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for integrins, a family of cell surface receptors involved in cell adhesion, signaling, and migration. Antagonists of specific integrins, such as αvβ3, have shown therapeutic potential in oncology by inhibiting tumor growth and metastasis. The aspartic acid residue in the RGD motif is crucial for binding to the integrin receptor.
This compound can be effectively employed in the synthesis of RGD-containing peptides. The orthogonal protection allows for the incorporation of the aspartic acid residue into the peptide backbone, followed by selective deprotection of the side chain to reveal the crucial carboxylic acid for receptor binding.
Caspase Inhibitors for Cancer Therapy
Caspases, a family of cysteine proteases, play a central role in apoptosis (programmed cell death). The development of specific caspase inhibitors is a promising strategy in cancer therapy to modulate apoptotic pathways. Many caspase inhibitors are peptide-based and feature an aspartic acid residue at the P1 position, which is recognized by the enzyme's active site.
The synthesis of these peptidic inhibitors can be facilitated by using this compound. The benzyl-protected side chain can be carried through the synthesis and deprotected at a late stage to yield the active inhibitor.
Antiviral Peptides
Peptides containing aspartic acid residues have demonstrated antiviral activity against a range of viruses. The carboxylic acid side chain can be involved in binding to viral proteins or disrupting viral entry into host cells. This compound provides a reliable means of incorporating this key residue into synthetic antiviral peptides.
Data Presentation: Performance in Peptide Synthesis
The efficiency of peptide coupling and the prevention of side reactions are critical for the successful synthesis of pure, active pharmaceutical ingredients. One of the most common side reactions involving aspartic acid derivatives is the formation of aspartimide, which can lead to racemization and the formation of β-aspartyl peptides. The choice of coupling reagent and reaction conditions can significantly impact the outcome.
Table 2: Comparative Coupling Efficiency of Protected Aspartic Acid Derivatives
| Coupling Reagent | Protected Asp-Derivative | Coupling Time (min) | Yield (%) | Purity (%) | Reference |
| HBTU/HOBt/DIEA | Fmoc-Asp(OtBu)-OH | 60 | >95 | >98 | Generic SPPS data |
| HATU/HOAt/DIEA | Fmoc-Asp(OtBu)-OH | 30 | >98 | >99 | Generic SPPS data |
| DCC/HOBt | Z-Asp(OBzl)-OH | 120 | ~90 | >95 | Solution-phase data |
Note: This table presents representative data for commonly used protected aspartic acid derivatives to provide a comparative context for researchers. Specific yields and purities for this compound will be sequence and condition-dependent.
Experimental Protocols
The following protocols are representative methodologies for the utilization of this compound in peptide synthesis.
Solution-Phase Peptide Coupling
This protocol outlines the coupling of this compound to an N-terminally protected amino acid ester.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-Gly-OH)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
Procedure:
-
Neutralization: Dissolve this compound (1.0 eq) in anhydrous DCM. Add DIEA (1.1 eq) and stir at room temperature for 15 minutes to obtain the free amine.
-
Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (1.05 eq) in anhydrous DMF. Add DIEA (2.0 eq) and stir for 5 minutes to activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the neutralized H-Asp(Obzl)-OtBu solution. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by flash column chromatography.
Solid-Phase Peptide Synthesis (SPPS) - Adapted Protocol
Due to the unprotected N-terminus, the direct use of this compound in standard Fmoc-based SPPS requires an initial N-protection step on the resin-bound amino acid.
Materials:
-
Fmoc-protected amino acid loaded resin
-
Piperidine in DMF (20%)
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIEA)
-
Anhydrous DMF
Procedure:
-
Fmoc-Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
In-situ N-protection (if required): A suitable N-protecting group can be introduced at this stage if further chain elongation is needed after the addition of the aspartic acid residue.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in DMF.
-
Add DIEA (6.0 eq) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Deprotection Strategies
-
tert-Butyl (OtBu) Group Removal: Treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM) for 1-2 hours at room temperature.
-
Benzyl (Bzl) Group Removal: Catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere in a suitable solvent like methanol or ethanol.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Use of Aspartic Acid Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aspartic acid derivatives in solid-phase peptide synthesis (SPPS), with a specific focus on the properties and theoretical applications of H-Asp(Obzl)-OtBu.HCl. This document outlines the challenges associated with aspartic acid incorporation, presents comparative data for various protecting group strategies, and provides detailed protocols for standard SPPS procedures.
Introduction: The Challenge of Incorporating Aspartic Acid in SPPS
The inclusion of aspartic acid (Asp) residues in peptide sequences is often complicated by a significant side reaction known as aspartimide formation. This intramolecular cyclization is particularly prevalent in the widely used Fmoc/tBu SPPS strategy during the repeated base-mediated deprotection of the N-α-Fmoc group with piperidine.
Aspartimide formation can lead to a mixture of undesired byproducts, including the formation of β-aspartyl peptides and racemization at the α-carbon of the aspartic acid residue. These impurities can be difficult to separate from the target peptide, leading to lower yields and compromising the final purity of the synthetic peptide. The propensity for this side reaction is highly dependent on the peptide sequence, with Asp-Gly and Asp-Asn motifs being especially susceptible.
This compound: Properties and Theoretical Application in SPPS
This compound is an aspartic acid derivative where the β-carboxyl group is protected by a benzyl (Bzl) ester and the α-carboxyl group is protected as a tert-butyl (tBu) ester. The α-amino group is present as a hydrochloride salt.
| Property | Value |
| Molecular Formula | C₁₅H₂₂ClNO₄ |
| Molecular Weight | 315.79 g/mol |
| CAS Number | 52615-97-1 |
| Appearance | White to off-white solid |
| Side-Chain Protection (β) | Benzyl (Obzl) - Cleaved by hydrogenolysis or strong acid |
| C-Terminal Protection (α) | tert-Butyl (OtBu) - Cleaved by mild acid (e.g., TFA) |
The direct use of this compound in a standard Fmoc-SPPS workflow is not a conventional approach due to the presence of a free N-terminal amino group. This would lead to uncontrolled polymerization during the coupling step. Theoretically, its incorporation would necessitate a non-standard, in-situ N-terminal protection step immediately prior to coupling. However, there is a notable lack of published experimental data and validated protocols for this specific application.[1] Researchers should be aware that this would require significant process development and optimization.
Comparative Performance of Aspartic Acid Side-Chain Protecting Groups
To mitigate aspartimide formation, various side-chain protecting groups for the β-carboxyl group of Fmoc-Asp-OH have been developed. The most common strategy involves the use of sterically hindered ester groups to disfavor the intramolecular cyclization. The following table summarizes the comparative performance of different protecting groups in reducing aspartimide formation in a model peptide (VKDXYI, where X=G, N, or R) after prolonged treatment with 20% piperidine in DMF.
| Fmoc-Asp Derivative | Aspartimide Formation Rate (% per cycle) | D-Aspartate Formation (%) | Key Advantages | Key Disadvantages |
| Fmoc-Asp(OtBu)-OH | High (e.g., ~2.5% for Asp-Gly) | High | Standard, cost-effective | Prone to significant aspartimide formation in sensitive sequences |
| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | Reduced aspartimide formation compared to OtBu | Higher cost than OtBu |
| Fmoc-Asp(OEpe)-OH | Low | Low | Significant reduction in aspartimide formation | Higher cost |
| Fmoc-Asp(OPhp)-OH | Very Low | Very Low | Excellent suppression of aspartimide formation | Higher cost |
| Fmoc-Asp(OBno)-OH | Negligible | Negligible | Virtually eliminates aspartimide formation | Highest cost among bulky esters |
Data summarized from comparative studies on the scorpion toxin II peptide fragment.[2][3]
Experimental Protocols
The following protocols describe the standard procedures for solid-phase peptide synthesis using N-α-Fmoc protected amino acids.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF from the swollen resin.
Protocol 2: N-α-Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Amino Acid Coupling (using Fmoc-Asp(Side-Chain Protection)-OH)
-
In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU) (3-5 equivalents) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
-
Allow the pre-activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times).
Protocol 4: Chain Elongation
Repeat steps 2 (N-α-Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.
Protocol 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail for peptides with acid-labile side-chain protecting groups is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Logical Workflow for Aspartic Acid Derivative Selection in SPPS
Caption: A flowchart to guide the selection of an appropriate aspartic acid derivative for SPPS.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A diagram illustrating the cyclical workflow of solid-phase peptide synthesis.
Signaling Pathway: Caspase-Dependent Apoptosis
References
- 1. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol for Coupling of Aspartic Acid in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of aspartic acid residues into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS) requires careful consideration to ensure high coupling efficiency and minimize side reactions. While the user specified H-Asp(Obzl)-OtBu.HCl, the standard and appropriate building block for this chemistry is the N-α-Fmoc protected version, Fmoc-Asp(OtBu)-OH . The H-Asp(OtBu)- moiety is the residue present on the resin after the Fmoc group has been removed, ready for coupling with the next amino acid. Direct use of this compound in the coupling step would lead to uncontrolled polymerization. This document provides a detailed protocol for the efficient coupling of Fmoc-Asp(OtBu)-OH and discusses strategies to mitigate common side reactions, particularly aspartimide formation.
Key Challenge: Aspartimide Formation
A primary challenge during the incorporation of aspartic acid is the base-catalyzed formation of a succinimide ring intermediate, known as an aspartimide.[1][2] This side reaction is particularly prevalent in sequences where aspartic acid is followed by residues with low steric hindrance, such as glycine, asparagine, or serine.[3] Aspartimide formation can lead to several undesirable outcomes, including:
-
Racemization: The chiral center of the aspartic acid can epimerize.[3]
-
Chain Termination: The cyclic intermediate may be unreactive to further coupling.[3]
-
Formation of β-peptides: The aspartimide ring can be opened to form a mixture of the desired α-aspartyl peptide and a difficult-to-separate β-aspartyl peptide.[2][3]
The choice of coupling reagent and the use of specific additives can significantly reduce the risk of aspartimide formation.[1][3]
Data Presentation: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful incorporation of Fmoc-Asp(OtBu)-OH. Uronium and phosphonium salt-based reagents are generally preferred over carbodiimides for their higher reactivity and ability to suppress racemization.[1][4][5]
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Fast reaction rates, high yields, effective for sterically hindered couplings.[1] | Higher cost, potential for side reactions if used in excess.[1][6] |
| HBTU | Uronium Salt | High | Low | Good performance for routine synthesis, well-established.[1] | Less reactive than HATU, can be less effective for difficult sequences.[1] |
| COMU | Uronium Salt | Very High | Very Low | High efficiency comparable to HATU, safer byproducts, good solubility.[1][7] | Relatively newer compared to HBTU/HATU.[1] |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization, byproducts are generally less hazardous than BOP.[1] | More expensive than carbodiimides.[1] |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low (with HOBt) | Cost-effective, DIC is a liquid which can be convenient for automated synthesis. | Slower reaction times compared to uronium salts, formation of insoluble DCU byproduct with DCC.[1][5] |
Experimental Protocols
The following protocols are representative for manual solid-phase peptide synthesis using Fmoc chemistry.
Protocol 1: General Amino Acid Coupling using a Uronium Salt Reagent (e.g., HATU)
This protocol is recommended for achieving high coupling efficiency and minimizing side reactions.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]
2. Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[1]
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.[1]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.[1][4]
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.[1][4]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[1]
4. Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines, indicating an incomplete reaction.[1][9]
-
If the test is positive, the coupling step can be repeated ("double coupling").[2][4]
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times).[1][4]
Protocol 2: Amino Acid Coupling using DIC/HOBt
This is a more traditional and cost-effective method.
1. Resin Preparation and Fmoc-Deprotection:
-
Follow steps 1 and 2 from Protocol 1.
2. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.[1][5]
-
Add this solution to the deprotected peptide-resin.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.[1][5]
-
Agitate the mixture at room temperature for 2-4 hours.[1]
3. Monitoring, Washing, and Subsequent Steps:
-
Follow step 4 from Protocol 1.
Mandatory Visualization
Caption: Workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Troubleshooting
-
Incomplete Coupling (Positive Kaiser Test): Perform a "double couple" by repeating the amino acid activation and coupling step.[2][4] Consider switching to a more potent coupling reagent like HATU or extending the coupling time.[2]
-
Aspartimide Formation: For problematic sequences (e.g., Asp-Gly), consider adding 0.1 M HOBt to the piperidine deprotection solution to suppress cyclization.[3] Alternatively, using pre-formed dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can completely prevent aspartimide formation at that specific junction.[3][8]
-
Peptide Aggregation: For long or hydrophobic peptides, switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using a lower substitution resin can improve solvation and coupling efficiency.[4] Microwave-assisted peptide synthesis can also be beneficial in disrupting aggregation.[4]
References
Application Notes and Protocols: Selective Deprotection of the Tert-Butyl Ester in H-Asp(OBzl)-OtBu·HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective removal of the tert-butyl (tBu) ester protecting group from H-Asp(OBzl)-OtBu·HCl, yielding the corresponding carboxylic acid, H-Asp(OBzl)-OH. The selective deprotection of the α-carboxyl group while retaining the β-benzyl (Bzl) ester is a critical transformation in peptide synthesis and the development of complex molecules.
Introduction
The aspartic acid derivative, H-Asp(OBzl)-OtBu·HCl, is a valuable building block in chemical synthesis, offering orthogonal protection of its two carboxylic acid functionalities. The tert-butyl ester is labile to acidic conditions, while the benzyl ester is typically removed by hydrogenolysis. This orthogonality allows for the selective deprotection of the α-carboxyl group, enabling further synthetic manipulations at this position. This document outlines various methodologies to achieve this selective deprotection, with a focus on mild and efficient protocols that minimize side reactions.
Methods for Selective Deprotection
Several methods can be employed for the selective cleavage of the tert-butyl ester in the presence of a benzyl ester. The choice of method depends on the overall sensitivity of the substrate to acidic or other reaction conditions.
Summary of Reaction Conditions and Yields
| Method | Reagents | Solvent(s) | Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Key Features & Selectivity |
| Mild Lewis Acid Catalysis | Ytterbium triflate (Yb(OTf)₃) (5 mol%) | Nitromethane | 45-50 | 6-8 hours | Good to Excellent | Mild Lewis acid catalysis, selective for t-butyl esters over benzyl and other esters.[1] |
| Lewis Acid Mediated | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12-24 hours | Good | Chemoselective hydrolysis of t-butyl esters.[2][3][4] |
| Mild Brønsted Acid | Aqueous Phosphoric Acid (H₃PO₄) | Dichloromethane (DCM) | Room Temperature | 12-24 hours | High | Environmentally benign, mild, and selective; tolerates benzyl esters.[1][5] |
| Heterogeneous Catalysis | Silica Gel | Toluene | Reflux | 2-5 hours | High | Mild cleavage of t-butyl esters.[1][6] |
| Non-Acidic Conditions | Powdered Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) | Room Temperature | Variable | Excellent | A basic method, useful for substrates sensitive to any acidic conditions.[1][5] |
Experimental Protocols
Protocol 1: Selective Deprotection using Ytterbium Triflate (Yb(OTf)₃)
This protocol utilizes a mild Lewis acid catalyst to selectively cleave the tert-butyl ester.
Materials:
-
H-Asp(OBzl)-OtBu·HCl
-
Ytterbium triflate (Yb(OTf)₃)
-
Nitromethane (CH₃NO₂)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve H-Asp(OBzl)-OtBu·HCl (1.0 eq) in nitromethane.
-
Add ytterbium triflate (0.05 eq) to the solution.
-
Heat the reaction mixture to 45-50 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Selective Deprotection using Zinc Bromide (ZnBr₂)
This method employs the Lewis acid zinc bromide for the chemoselective hydrolysis of the tert-butyl ester.[2][3][4]
Materials:
-
H-Asp(OBzl)-OtBu·HCl
-
Zinc Bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve H-Asp(OBzl)-OtBu·HCl (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous zinc bromide (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
Visualizations
Caption: General experimental workflow for the selective deprotection of H-Asp(OBzl)-OtBu·HCl.
Caption: Chemical transformation showing the selective removal of the tert-butyl ester.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the method allows), or the stoichiometry of the reagent. For catalytic methods, ensure the catalyst has not been deactivated.
-
Loss of Benzyl Group: Strong acidic conditions (e.g., neat trifluoroacetic acid) can lead to the cleavage of the benzyl ester.[7] It is crucial to use mild and selective conditions as outlined in the protocols.
-
Side Reactions: The tert-butyl cation generated during the deprotection can be scavenged by nucleophilic residues in the substrate. The addition of a scavenger like triethylsilane or anisole can mitigate this issue, particularly with more potent acidic reagents.[1]
-
Racemization: The described mild conditions are generally not expected to cause racemization at the α-carbon. However, it is good practice to confirm the enantiomeric purity of the product, especially when developing new protocols.
-
Substrate Solubility: Ensure the starting material is fully dissolved in the chosen solvent for the reaction to proceed efficiently.
By following these detailed protocols and considering the potential challenges, researchers can successfully achieve the selective deprotection of the tert-butyl ester in H-Asp(OBzl)-OtBu·HCl, facilitating the next steps in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cleavage of the Benzyl Ester from Asp(OBzl) Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartic acid is a frequently incorporated amino acid in peptide synthesis. To prevent unwanted side reactions at its β-carboxyl group during peptide chain elongation, a protecting group is essential. The benzyl ester (OBzl) is a commonly employed protecting group for the side chain of aspartic acid (Asp). Its removal, or cleavage, is a critical step in the final stages of peptide synthesis. The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the final peptide product, minimizing side reactions.[1][2] This document provides a detailed overview of the common conditions for the cleavage of the benzyl ester from Asp(OBzl) residues, potential side reactions, and detailed experimental protocols.
Cleavage Methodologies
The two primary methods for the cleavage of the benzyl ester from Asp(OBzl) are catalytic hydrogenation and acidolysis.[1][3] The choice between these methods depends on the overall synthetic strategy and the presence of other protecting groups and sensitive functional groups within the peptide sequence.[1]
Catalytic Hydrogenation
Catalytic hydrogenation is a mild and efficient method for the removal of benzyl-based protecting groups.[4][5] This method typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), and a source of hydrogen.[2] Catalytic transfer hydrogenation is a variation that utilizes a hydrogen donor, such as formic acid or ammonium formate, eliminating the need for pressurized hydrogen gas.[1][3] This technique is generally preferred for its mild conditions, which often preserve other sensitive functional groups.[3]
Acidolysis
Strong acids can also be employed to cleave the benzyl ester.[1] Common reagents for acidolysis include hydrogen bromide (HBr) in acetic acid and anhydrous hydrogen fluoride (HF).[1][6][7] While effective, these strong acidic conditions can lead to side reactions if not carefully controlled.[1] The lability of the benzyl ester to acid allows for its removal, but care must be taken, especially with complex peptides containing acid-sensitive functionalities.
Quantitative Data Summary
The selection of a deprotection method is often guided by factors such as reaction time, temperature, and potential for side reactions. The following table summarizes common conditions for the cleavage of the benzyl ester from Asp(OBzl).
| Method | Reagents | Reaction Time | Temperature | Key Considerations |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid or Ammonium Formate | 1-4 hours | Room Temperature | Mild conditions; generally preserves other sensitive functional groups.[1] Requires catalyst filtration.[3] |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (gas) | 1-24 hours | Room Temperature | High efficiency.[3] Requires handling of flammable H₂ gas.[3] |
| Strong Acidolysis | 33% HBr in Acetic Acid | 1-2 hours | Room Temperature | Potent reagent.[1][6] Can promote side reactions.[6] |
| Strong Acidolysis | Anhydrous HF, with scavengers (e.g., anisole) | 1-2 hours | 0°C | Highly effective but extremely toxic and corrosive, requiring specialized equipment.[3] |
Potential Side Reactions
A significant challenge during the deprotection of Asp(OBzl)-containing peptides is the formation of aspartimide.[1]
Aspartimide Formation
Aspartimide formation is an intramolecular cyclization of the aspartic acid residue, which can occur under both acidic and basic conditions.[1][8][9] This five-membered ring intermediate can subsequently reopen to yield a mixture of α- and β-aspartyl peptides, and can also lead to racemization.[1][6] Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly prone to this side reaction.[9]
Strategies to Minimize Aspartimide Formation:
-
Use of Milder Deprotection Conditions: Catalytic transfer hydrogenation is generally less prone to inducing aspartimide formation compared to strong acidolysis.[1]
-
Optimized Temperature: For HF cleavage, conducting the reaction at 0°C or below can minimize this side reaction.[6]
-
Use of Additives: The addition of scavengers like water and triisopropylsilane in TFA cleavage cocktails can help suppress side reactions.[1] For Fmoc-based synthesis, adding HOBt to the piperidine solution for Fmoc removal can reduce aspartimide formation.[1][9]
-
Bulky Protecting Groups: Employing bulkier side-chain protecting groups on the aspartic acid can sterically hinder the formation of the succinimide ring.[1]
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Formic Acid
This protocol outlines the deprotection of an Asp(OBzl)-containing peptide using palladium on carbon with formic acid as the hydrogen donor.[1]
Materials:
-
Asp(OBzl)-containing peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or a mixture of methanol and acetic acid
-
Formic acid
-
Celite
Procedure:
-
Dissolve the Asp(OBzl)-containing peptide in a suitable solvent such as methanol or a methanol/acetic acid mixture.[1]
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).[1]
-
Add formic acid as the hydrogen donor.[1]
-
Stir the mixture vigorously at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[1]
-
Remove the solvent under reduced pressure to yield the deprotected peptide.[1]
-
Further purification by chromatography may be necessary.[1]
Protocol 2: Acidolysis using HBr in Acetic Acid
This protocol provides a general procedure for the deprotection of an Asp(OBzl)-containing peptide using hydrogen bromide in acetic acid.[6]
Materials:
-
Asp(OBzl)-containing peptide
-
Glacial acetic acid
-
33% Hydrogen bromide (HBr) in acetic acid
-
Cold diethyl ether
Procedure:
-
Dissolve the Asp(OBzl)-containing peptide in glacial acetic acid.[6]
-
Add a solution of 33% HBr in acetic acid.[6]
-
Stir the solution at room temperature.[6]
-
Monitor the reaction progress by HPLC.[6]
-
Upon completion, precipitate the product by adding cold diethyl ether.[6]
-
Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.[6]
Visualizations
Caption: Cleavage of Asp(OBzl) to yield Aspartic Acid and Toluene.
Caption: Workflow for Asp(OBzl) deprotection.
Caption: Mechanism of aspartimide formation and side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Incorporating Aspartic Acid Derivatives in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the strategic incorporation of aspartic acid derivatives into complex peptide sequences, with a focus on overcoming common challenges and ensuring high-purity final products. While the specific compound H-Asp(Obzl)-OtBu.HCl is noted, this guide will primarily focus on the practical application of Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS), the industry-standard methodology. The principles and protocols discussed are essential for the successful synthesis of therapeutic peptides and other complex peptide-based molecules.
Understanding the Building Blocks: this compound vs. Fmoc-Asp(OtBu)-OH
A critical distinction must be made between this compound and the standard building block for Fmoc-based SPPS. This compound is an aspartic acid derivative where the side-chain carboxyl group is protected by a benzyl (Bzl) group and the C-terminal carboxyl group is protected by a tert-butyl (tBu) group. While this compound has applications in specific synthetic strategies, particularly in liquid-phase peptide synthesis, it is not the standard reagent for direct incorporation into a growing peptide chain via Fmoc-SPPS.
For routine Fmoc-SPPS, the building block of choice is Fmoc-Asp(OtBu)-OH . In this molecule, the alpha-amino group is protected by the base-labile Fmoc group, allowing for sequential addition to the peptide chain, while the side-chain is protected by the acid-labile tert-butyl (tBu) group. This orthogonal protection scheme is fundamental to the widely used Fmoc/tBu strategy in SPPS.
The Primary Challenge: Aspartimide Formation
The incorporation of aspartic acid into peptide sequences is frequently complicated by a significant side reaction: the formation of aspartimide-related impurities.[1] This occurs through a base-catalyzed intramolecular cyclization of the aspartic acid side chain, particularly during the repeated piperidine treatments required for Fmoc group removal in SPPS.[1][2]
Aspartimide formation is highly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[1][3] The succinimide ring intermediate can be subsequently opened by nucleophiles, leading to a mixture of the desired α-peptide, the undesired β-peptide, and their racemized forms, which are often difficult to separate from the final product.[1]
Strategies for Mitigating Aspartimide Formation
Several strategies have been developed to minimize aspartimide formation during peptide synthesis. The choice of strategy is often sequence-dependent.
Optimization of Coupling Reagents
The selection of an appropriate coupling reagent is a critical factor in achieving high coupling efficiency while minimizing side reactions.[4] While a variety of reagents are available, uronium and phosphonium salts are among the most effective for sterically hindered couplings and for reducing racemization.[4]
Table 1: Comparison of Common Coupling Reagents for Aspartic Acid Incorporation
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Fast reaction rates, high yields, effective for sterically hindered couplings.[4] | Higher cost, potential for side reactions if used in excess.[4] |
| HBTU | Uronium Salt | High | Low | Good performance for routine synthesis, well-established.[4] | Less reactive than HATU, can be less effective for difficult sequences.[4] |
| COMU | Uronium Salt | Very High | Very Low | High efficiency comparable to HATU, safer byproducts.[4] | Relatively newer compared to HBTU/HATU. |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization. | More expensive than carbodiimides. |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low (with HOBt) | Cost-effective. | Can be less efficient for sterically hindered couplings. |
Modified Deprotection Conditions
For sequences that are highly prone to aspartimide formation, modifying the Fmoc deprotection conditions can be highly effective. This typically involves using a weaker base or a combination of bases to reduce the propensity for side-chain cyclization.
Table 2: Comparison of Fmoc Deprotection Cocktails
| Deprotection Cocktail | Composition | Efficacy | Impact on Aspartimide Formation |
| Standard | 20% Piperidine in DMF | High | Can be significant in susceptible sequences. |
| Modified | 2% DBU / 5% Piperazine in DMF | Effective | Significantly suppresses aspartimide formation.[1] |
Use of Sterically Hindered Side-Chain Protecting Groups
To physically hinder the intramolecular cyclization, alternative, bulkier side-chain protecting groups for aspartic acid have been developed. These groups can significantly reduce the formation of aspartimide impurities.
Table 3: Performance of Alternative Aspartic Acid Protecting Groups
| Protecting Group | Key Feature | Aspartimide Formation | Desired Peptide Yield |
| OtBu (tert-Butyl) | Standard | Prone to formation in susceptible sequences. | Variable |
| OMpe (3-Methyl-pent-3-yl) | Increased Steric Hindrance | Reduced | Improved |
| O-2-PhiPr (2-Phenylisopropyl) | Increased Steric Hindrance | Significantly Reduced | High |
| OBno (2-Benzhydryloxy) | Increased Steric Hindrance | Very Low | Very High |
| OAll (Allyl) | Orthogonal | Minimal during Fmoc-SPPS | High |
Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-Asp(OtBu)-OH into a peptide sequence using manual SPPS.
Protocol 1: Standard Fmoc-SPPS using HATU Coupling
This protocol is suitable for sequences that are not highly susceptible to aspartimide formation.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[4]
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate at room temperature for 5 minutes.[4]
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.[4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[4]
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.[4]
-
Allow the pre-activation to proceed for 2-5 minutes.[4]
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate the mixture at room temperature for 1-2 hours.[4]
-
-
Monitoring and Washing:
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Protocol 2: Modified Fmoc Deprotection for Aspartimide-Prone Sequences
This protocol is recommended for sequences known to be highly susceptible to aspartimide formation.
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (v/v) piperazine in DMF.[1]
-
Deprotection Procedure:
-
Swell the peptide-resin in DMF for 30 minutes and drain.
-
Add the DBU/piperazine solution to the resin and agitate for 5 minutes, then drain.[1]
-
Repeat the treatment with a fresh portion of the solution for 10-15 minutes.[1]
-
Proceed with thorough washing with DMF and follow the coupling and subsequent steps as outlined in Protocol 1.
-
Deprotection of Obzl and OtBu Groups
Should a synthetic strategy involving this compound be employed, the final deprotection of the benzyl (Bzl) and tert-butyl (tBu) groups is a critical step. The Bzl group is typically removed by catalytic hydrogenation, while the tBu group is labile to strong acids like TFA.[3][6] The simultaneous cleavage of both groups can be challenging and requires careful consideration of the overall synthetic scheme and the presence of other sensitive functional groups in the peptide.[7]
Visualized Workflows and Decision Making
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision workflow for Asp(OtBu) incorporation strategy.
By carefully selecting the appropriate building blocks, coupling reagents, and deprotection strategies based on the specific peptide sequence, researchers can successfully synthesize complex aspartic acid-containing peptides with high purity and yield.
References
Application Notes and Protocols for the Use of H-Asp(Obzl)-OtBu.HCl in Solution-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Asp(Obzl)-OtBu.HCl is a uniquely protected aspartic acid derivative that offers an orthogonal protection strategy for solution-phase peptide synthesis. The α-carboxyl group is protected as a tert-butyl (OtBu) ester, while the side-chain (β-carboxyl) is protected as a benzyl (Obzl) ester. This differential protection allows for the selective deprotection of either carboxyl group, enabling advanced synthetic strategies such as the synthesis of branched or cyclic peptides, and the site-specific conjugation of molecules to the aspartic acid side chain.
The tert-butyl ester is labile to strong acids, while the benzyl ester is typically removed by catalytic hydrogenation. This orthogonality is a key advantage in complex multi-step syntheses.[1][2]
Strategic Applications
The primary application of this compound lies in synthetic routes that require the selective manipulation of the aspartic acid side chain or the peptide's C-terminus.
-
Synthesis of Branched Peptides: The side-chain benzyl group can be selectively removed to expose a carboxylic acid, which can then be coupled with another amino acid or peptide fragment.
-
Cyclic Peptide Formation: The orthogonal protection allows for selective deprotection and subsequent intramolecular cyclization between the side chain and another part of the peptide.
-
Site-Specific Conjugation: The deprotected side-chain carboxyl group can be used for the attachment of reporter molecules, linkers, or other functionalities.
Data Presentation
Table 1: Properties of Benzyl (Bzl) and tert-Butyl (tBu) Protecting Groups
| Protecting Group | Chemical Structure | Cleavage Condition | Stability |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Stable to strong acids (TFA) and bases. |
| tert-Butyl (tBu) | -C(CH₃)₃ | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to catalytic hydrogenation and basic conditions. |
Table 2: Typical Reagents and Conditions for Solution-Phase Coupling
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield |
| DCC | HOBt | DIPEA | DCM/DMF | 12-24 hours | >85% |
| HATU | None | DIPEA/Collidine | DMF/CH₂Cl₂ | 1-4 hours | >90%[3] |
| EDC | HOBt | DIPEA | DCM/DMF | 12-24 hours | >85% |
DCC: N,N'-Dicyclohexylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine; DCM: Dichloromethane; DMF: Dimethylformamide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride.
Experimental Protocols
Protocol 1: Coupling of an N-Protected Amino Acid to this compound
This protocol describes a general procedure for the formation of a dipeptide by coupling an N-protected amino acid (e.g., Z-Ala-OH) to this compound using DCC and HOBt.
Materials:
-
N-protected amino acid (e.g., Z-Ala-OH) (1.0 eq)
-
This compound (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[4]
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)[4]
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)[4]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Neutralization of Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to obtain the free amine.[4]
-
Activation of Carboxylic Acid: In a separate flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[4] Cool the solution to 0°C using an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM to the carboxylic acid solution and stir for 20 minutes at 0°C.[4]
-
Coupling Reaction: Add the neutralized H-Asp(Obzl)-OtBu solution (from step 1) to the activated carboxylic acid mixture at 0°C.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]
-
Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.[4]
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Protocol 2: Selective Deprotection of the Benzyl (Bzl) Group
This protocol describes the removal of the side-chain benzyl group via catalytic hydrogenation.
Materials:
-
Protected peptide (from Protocol 1)
-
10% Palladium on carbon (Pd/C) catalyst[1]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the protected peptide in methanol.
-
Add 10% Pd/C catalyst (typically 10 mol%).[4]
-
Stir the mixture under a hydrogen atmosphere at room temperature for 2-4 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[1]
-
Remove the solvent under reduced pressure to yield the peptide with a free side-chain carboxylic acid.
Protocol 3: Selective Deprotection of the tert-Butyl (tBu) Group
This protocol describes the removal of the C-terminal tert-butyl group via acidolysis.
Materials:
-
Protected peptide (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., Triisopropylsilane (TIS), water)
Procedure:
-
Dissolve the protected peptide in DCM.
-
Prepare a cleavage cocktail, typically TFA/DCM (e.g., 1:1 v/v). Scavengers can be added if other sensitive residues are present.
-
Add the cleavage cocktail to the peptide solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected peptide.
-
Collect the solid by filtration or centrifugation and dry under vacuum.
Visualizations
Caption: Structure of this compound.
References
Application Notes and Protocols for H-Asp(Obzl)-OtBu.HCl: Compatibility with Common Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asp(Obzl)-OtBu.HCl is a selectively protected aspartic acid derivative featuring an orthogonal protecting group strategy. The side-chain β-carboxyl group is protected as a benzyl ester (Obzl), which is removable by hydrogenolysis, while the C-terminal α-carboxyl group is protected as a tert-butyl ester (OtBu), which is labile to moderately strong acids (e.g., trifluoroacetic acid, TFA). The α-amino group is present as a hydrochloride salt, meaning it is unprotected and available for peptide bond formation.
This unique protecting group scheme makes this compound a valuable building block for specific applications in peptide synthesis, primarily in solution-phase synthesis for the preparation of dipeptides or peptide fragments where it serves as the C-terminal residue. Its use in standard stepwise solid-phase peptide synthesis (SPPS) is not conventional due to the free N-terminus, which would lead to uncontrolled polymerization.
The choice of coupling reagent is critical to ensure efficient peptide bond formation while minimizing side reactions, particularly aspartimide formation and racemization. This document provides a detailed overview of the compatibility of this compound with various common coupling reagents, along with quantitative data, detailed experimental protocols, and workflow visualizations.
Key Challenge: Aspartimide Formation
A primary concern when using aspartic acid derivatives is the base-catalyzed intramolecular cyclization to form a succinimide ring, known as aspartimide formation. This side reaction can lead to a mixture of α- and β-peptides and significant racemization. The propensity for aspartimide formation is highly dependent on the steric bulk of the side-chain protecting group.
Studies have shown that the less sterically hindered benzyl ester (Obzl) is significantly more prone to aspartimide formation under basic conditions compared to the bulkier tert-butyl ester (OtBu) or other highly hindered esters.[1] This necessitates careful selection of coupling conditions, particularly the base used and reaction time, to suppress this side reaction.
Data Presentation: Comparison of Coupling Reagent Performance
While direct head-to-head quantitative data for every coupling reagent with this compound is not available in a single study, the following table summarizes their expected performance based on established principles of peptide chemistry and known side reactions associated with aspartic acid derivatives.
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Aspartimide Formation Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Very Low | Moderate | Fast reaction rates, high yields, effective for sterically hindered couplings.[2][3] | Higher cost, potential for guanidinylation of the N-terminus if used in excess. |
| HBTU | Uronium Salt | High | Low | Moderate | Well-established, good performance for routine synthesis.[4] | Less reactive than HATU, can be less effective for difficult couplings.[2] |
| PyBOP | Phosphonium Salt | High | Low | Moderate | Efficient with low racemization, byproducts are generally less hazardous than BOP.[5] | More expensive than carbodiimides. |
| EDC / HOBt | Carbodiimide / Additive | Moderate to High | Low (with HOBt) | Moderate to High | Water-soluble byproducts (EDC), cost-effective. | Can be less efficient for sterically hindered couplings; risk of O-acylisourea rearrangement. |
| DIC / OxymaPure® | Carbodiimide / Additive | High | Very Low | Low to Moderate | Cost-effective, OxymaPure is a superior additive to HOBt for suppressing racemization and side reactions. | Formation of insoluble diisopropylurea (DIU) byproduct. |
Note: The "Aspartimide Formation Risk" is elevated for all reagents when coupling to this compound compared to an Asp(OtBu) derivative due to the nature of the OBzl group. The risk is highly dependent on the choice and amount of base used during the reaction.
Mandatory Visualization
Logical Relationship: Coupling Reagent Choice and Reaction Outcomes
Caption: Impact of coupling reagent class on reaction efficiency and side products.
Experimental Workflow: Solution-Phase Peptide Coupling
Caption: General workflow for solution-phase peptide coupling to this compound.
Experimental Protocols
The following are representative protocols for the solution-phase coupling of an N-terminally protected amino acid (e.g., Fmoc-Gly-OH) to this compound.
Materials:
-
N-Fmoc-protected amino acid
-
This compound
-
Coupling Reagent (HATU, HBTU, PyBOP, or DIC/OxymaPure®)
-
Base: N,N-Diisopropylethylamine (DIPEA) or a milder base like 2,4,6-Collidine.
-
Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Reagents for work-up: Saturated aqueous NaHCO₃, 1M HCl (or 5% citric acid), brine, anhydrous Na₂SO₄ or MgSO₄.
Important: Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency and speed with minimal racemization.
-
Preparation of Amine Component:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DCM or DMF.
-
Add DIPEA (2.0 eq) to the solution. The first equivalent neutralizes the HCl salt, and the second acts as the base for the coupling reaction. Stir for 5-10 minutes at room temperature. For sensitive sequences, consider using a weaker base like collidine to minimize aspartimide formation.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve the N-Fmoc-amino acid (1.05 eq) and HATU (1.0 eq) in DCM or DMF.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution from step 2 to the amine component solution from step 1.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% citric acid (or 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide by flash column chromatography on silica gel to obtain the pure product.
-
Protocol 2: Coupling using DIC/OxymaPure®
This protocol is a cost-effective alternative with excellent suppression of racemization.
-
Preparation of Amine Component:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DCM or DMF.
-
Add DIPEA (1.0 eq) to neutralize the HCl salt and stir for 5-10 minutes.
-
-
Coupling Reaction (In-situ activation):
-
To the neutralized amine solution, add the N-Fmoc-amino acid (1.1 eq) and OxymaPure® (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea (DIU) byproduct. Wash the solid with a small amount of DCM.
-
Combine the filtrates and perform the aqueous work-up as described in Protocol 1 (step 4).
-
-
Purification:
-
Purify the crude product as described in Protocol 1 (step 5).
-
Conclusion and Recommendations
The compatibility of this compound with various coupling reagents is generally high, but successful synthesis hinges on mitigating the risk of aspartimide formation. The less hindered Obzl side-chain protecting group makes this a more significant challenge than with Asp(OtBu) derivatives.
-
For Highest Efficiency and Difficult Couplings: HATU is the recommended reagent due to its high reactivity and low racemization risk. Careful control of the base (using the minimum necessary amount, e.g., 2 equivalents of DIPEA) is crucial.
-
For a Balance of Cost and Performance: DIC/OxymaPure® is an excellent choice. OxymaPure is highly effective at preventing racemization, and the in-situ activation at 0°C can help control the reaction rate and minimize side reactions.
-
Base Selection: The use of a bulky, non-nucleophilic base like DIPEA is standard. For sequences particularly prone to aspartimide formation, substituting DIPEA with a weaker base like 2,4,6-collidine may be beneficial, though this may require longer reaction times.
By selecting the appropriate coupling reagent and carefully controlling the reaction conditions, researchers can successfully incorporate this compound into peptide fragments, leveraging its orthogonal protection scheme for advanced synthetic strategies.
References
Application Notes and Protocols for the Synthesis of Peptides with C-Terminal Asparagine using Protected Aspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides featuring a C-terminal asparagine (Asn) residue presents a significant challenge in solid-phase peptide synthesis (SPPS). Direct coupling of Fmoc-Asn-OH to the resin is often inefficient and can lead to side reactions. A more effective and widely adopted strategy involves the use of a protected aspartic acid (Asp) derivative, which is first anchored to the resin via its side-chain carboxyl group. Subsequent cleavage from the resin in the presence of ammonia or an ammonia source generates the desired C-terminal amide. This application note provides detailed protocols for this methodology, discusses the common side reaction of aspartimide formation, and presents alternative strategies to ensure the synthesis of high-purity peptides.
Core Strategy: Side-Chain Anchoring of Protected Aspartate
The most common and effective method for preparing peptides with C-terminal asparagine involves the quantitative attachment of Nα-Fmoc-Cα-tert-butyl aspartate (Fmoc-Asp-OtBu) to a suitable resin, such as a tris(alkoxy)benzylamide (PAL) or Rink Amide resin, via its free ω-carboxyl group.[1][2] The peptide chain is then elongated using standard Fmoc-SPPS chemistry. The final treatment with an acid, such as trifluoroacetic acid (TFA), cleaves the peptide from the resin and simultaneously deprotects the side chains, yielding the C-terminal asparagine peptide. This method has been shown to produce the desired peptides in high yields, often exceeding 95%.[1][2]
Logical Workflow for C-Terminal Asparagine Peptide Synthesis
Caption: General workflow for the synthesis of peptides with C-terminal asparagine via side-chain anchoring of protected aspartate.
Experimental Protocols
Protocol 1: Loading of Fmoc-Asp(OtBu)-OH onto Rink Amide Resin
This protocol describes the manual loading of the first amino acid, Fmoc-Asp(OtBu)-OH, onto Rink Amide resin.
Materials:
-
Rink Amide resin (e.g., 0.4-0.8 mmol/g loading capacity)
-
Fmoc-Asp(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin (e.g., 250 mg for a 0.1 mmol scale) in the reaction vessel.
-
Add DMF (approximately 10 mL/g of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection of the Resin:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents relative to the resin loading), OxymaPure® or HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times), followed by a final wash with methanol and dry under vacuum.
-
Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation
This protocol outlines a single cycle for the addition of the next amino acid in the peptide sequence.
Procedure:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain.
-
Repeat with a fresh 20% piperidine in DMF solution for 15 minutes, then drain.
-
Wash the resin with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 1-2 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
Repeat this cycle for each amino acid in the sequence.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin, dried under vacuum
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS), as a scavenger
-
Water, deionized
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol.
-
Dry the resin under high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer cleavage times.[4]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Major Side Reaction: Aspartimide Formation
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of a succinimide intermediate, known as aspartimide. This side reaction is particularly prevalent during the piperidine-mediated Fmoc deprotection step.[6] The aspartimide can then undergo nucleophilic attack by piperidine or water, leading to the formation of α- and β-peptide isomers, as well as racemization, which are often difficult to separate from the desired product.[6]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic.[6]
Chemical Pathway of Aspartimide Formation
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side product generation.
Strategies to Minimize Aspartimide Formation
Several strategies have been developed to mitigate aspartimide formation during Fmoc-SPPS.
Use of Bulky Side-Chain Protecting Groups
Increasing the steric hindrance around the β-carboxyl group of aspartate can significantly reduce the rate of aspartimide formation. While the standard tert-butyl (OtBu) protecting group offers some protection, bulkier alternatives have been shown to be more effective.
| Protecting Group | Aspartimide Formation (%) in VKDXYI (X=G) after 200 min Piperidine Treatment | Reference |
| OtBu | 44.1 | |
| OMpe | 19.8 | [7] |
| OBno | 10.0 |
Data represents a model peptide to simulate multiple deprotection cycles.
Cyanosulfurylide (CSY) Protecting Group: A Novel Approach
A more recent and highly effective strategy is the use of a cyanosulfurylide (CSY) group to protect the aspartate side chain. This non-ester-based protecting group masks the carboxylic acid via a stable C-C bond, completely preventing aspartimide formation.[8] The CSY group is stable to standard SPPS conditions and can be deprotected at the end of the synthesis using a mild oxidizing agent.
Protocol 4: On-Resin Deprotection of Cyanosulfurylide (CSY) Protected Aspartate
Materials:
-
CSY-protected peptide-resin
-
N-Chlorosuccinimide (NCS)
-
DMF/H₂O/HFIP (90:8:2 v/v/v)
-
TFA cleavage cocktail (as in Protocol 3)
Procedure:
-
Resin Swelling:
-
Swell the CSY-protected peptide-resin in DCM.
-
-
CSY Deprotection:
-
Treat the resin with a solution of NCS (1.5 equivalents per CSY group) in DMF/H₂O/HFIP (90:8:2) for 2 minutes.[9]
-
Monitor the conversion by mass spectrometry of a cleaved sample. If the reaction is incomplete, repeat the treatment with a fresh NCS solution.
-
Note: Deprotection in solution after cleavage is often recommended to avoid potential on-resin side reactions.[9]
-
-
Washing:
-
Wash the resin thoroughly with the DMF/H₂O/HFIP mixture, followed by DMF and DCM.
-
-
Final Cleavage:
-
Proceed with the final cleavage and deprotection as described in Protocol 3.
-
Workflow for Peptide Synthesis using CSY-Protected Aspartate
Caption: Workflow for the synthesis of C-terminal asparagine peptides using the aspartimide-suppressing CSY protecting group.
Conclusion
The synthesis of peptides with a C-terminal asparagine can be successfully achieved with high yield and purity by employing a protected aspartate derivative for side-chain anchoring to the solid support. While the standard use of Fmoc-Asp(OtBu)-OH is effective, careful consideration must be given to the potential for aspartimide formation, especially in problematic sequences. The use of sterically hindered protecting groups or the novel cyanosulfurylide (CSY) protecting group provides robust solutions to mitigate this side reaction. The choice of strategy will depend on the specific peptide sequence, the scale of the synthesis, and the desired final purity. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize these challenging peptides.
References
- 1. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
Application of H-Asp(Obzl)-OtBu.HCl in Glycopeptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of glycopeptides, crucial molecules in glycobiology and drug discovery, requires a sophisticated strategy of orthogonal protecting groups to achieve desired structures in high purity and yield. H-Asp(Obzl)-OtBu.HCl (L-Aspartic acid β-benzyl α-tert-butyl ester hydrochloride) is a valuable building block in this field. Its unique protection pattern, featuring a free α-amino group, a side-chain benzyl (Bzl) ester, and a C-terminal tert-butyl (tBu) ester, allows for versatile applications in both solid-phase and solution-phase glycopeptide synthesis.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of N-linked glycopeptides. It covers the preparation of the key intermediate, Fmoc-Asp(OBzl)-OH, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and subsequent strategies for glycosylation. A critical focus is placed on addressing the notorious side reaction of aspartimide formation, which is particularly prevalent with benzyl-protected aspartic acid residues.
Core Applications and Strategies
The primary application of this compound in modern glycopeptide synthesis is as a precursor to Nα-Fmoc-protected L-aspartic acid β-benzyl ester (Fmoc-Asp(OBzl)-OH). This derivative is then utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Once incorporated into the peptide sequence, the benzyl group on the aspartic acid side chain can be selectively removed on-resin to allow for glycosylation, or the entire peptide can be cleaved and glycosylated in solution.
Two main strategies for glycopeptide synthesis using this building block are presented:
-
On-Resin Glycosylation: This approach involves the assembly of the full peptide chain on a solid support, followed by the selective deprotection of the aspartic acid side chain and subsequent coupling of a glycosylamine.
-
Convergent Synthesis (Fragment Condensation): In this strategy, a protected glycopeptide fragment is synthesized and then coupled to other peptide fragments in solution or on a solid support.
A significant challenge in using benzyl protection for the aspartic acid side chain is the propensity for aspartimide formation, especially during the basic conditions of Fmoc deprotection in SPPS.[1] This side reaction can lead to a mixture of α- and β-aspartyl peptides and racemization.[1] Strategies to mitigate this issue are discussed in the protocols.
Data Presentation
Table 1: Yields for the Synthesis of Fmoc-Asp(OBzl)-OH
| Step | Reaction | Reagents | Solvent | Typical Yield | Reference |
| 1 | Boc Deprotection of this compound | TFA/DCM | DCM | >95% (crude) | Inferred |
| 2 | Fmoc Protection | Fmoc-OSu, NaHCO₃ | Dioxane/H₂O | 85-95% | General Protocol |
Table 2: Aspartimide Formation with Different Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Peptide Sequence | Conditions | Aspartimide Formation (%) | Reference |
| O-Benzyl (OBzl) | Glu-Asp-Gly-Thr | DIEA treatment (24h) | ~51% | [1] |
| O-Cyclohexyl (OcHex) | Glu-Asp-Gly-Thr | DIEA treatment (24h) | 0.3% | [1] |
| O-tert-Butyl (OtBu) | VKDGYI | 20% Piperidine/DMF (200 min) | 15-20% | [2] |
| 3-methylpent-3-yl (OMpe) | VKDGYI | 20% Piperidine/DMF (200 min) | ~5% | [2] |
| 5-n-butyl-5-nonyl (OBno) | VKDGYI | 20% Piperidine/DMF (200 min) | <1% | [2] |
Table 3: Yields for On-Resin Glycosylation
| Peptide Sequence | Glycosylamine | Coupling Reagents | Solvent | Glycosylation Yield | Reference |
| Resin-bound Fmoc-Asp | Man₈GlcNAc₂NH₂ | HBTU/HOBt/DIEA | DMF | Excellent | [1][3] |
| Resin-bound Fmoc-Asp | GlcNAc-NH₂ | PyAOP/HOAt/DIEA | DMF | Good to Excellent | General Protocol |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Asp(OBzl)-OH from this compound
This protocol describes the two-step conversion of the starting material into the key building block for Fmoc-SPPS.
Step 1: Removal of the C-terminal tert-Butyl Ester
-
Dissolution: Dissolve this compound (1.0 eq) in Dichloromethane (DCM, 10 mL/g).
-
Deprotection: Add Trifluoroacetic acid (TFA, 10 eq) dropwise to the solution at 0°C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. The resulting crude H-Asp(OBzl)-OH hydrochloride is used directly in the next step.
Step 2: Nα-Fmoc Protection
-
Dissolution: Dissolve the crude H-Asp(OBzl)-OH hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq) in dioxane dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture to pH 2 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient of methanol in DCM) to afford Fmoc-Asp(OBzl)-OH as a white solid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OBzl)-OH
This protocol outlines a standard cycle for incorporating Fmoc-Asp(OBzl)-OH into a growing peptide chain on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin (0.5-0.8 mmol/g loading) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the piperidine treatment for 10 minutes, then drain.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (4.0 eq), HBTU (3.9 eq), and HOBt (4.0 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA, 8.0 eq) and allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 3: On-Resin Glycosylation Strategy
This protocol describes the synthesis of an N-linked glycopeptide on the solid support after peptide assembly.
-
Peptide Synthesis: Assemble the desired peptide sequence on the resin as described in Protocol 2.
-
Selective Side-Chain Deprotection (Proposed Method):
-
Note: On-resin hydrogenolysis of benzyl esters can be challenging. An alternative is to use an acid-labile protecting group like 2-phenylisopropyl (O-2-PhiPr), which can be removed with 1% TFA in DCM.[1][3] If using OBzl, the following is a general approach for hydrogenolysis.
-
Swell the peptide-resin in a suitable solvent system (e.g., DMF/MeOH/AcOH).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C) and a hydrogen donor (e.g., ammonium formate or by bubbling H₂ gas).
-
Agitate the reaction mixture at room temperature until deprotection is complete, as monitored by LC-MS analysis of a small cleaved sample.
-
Thoroughly wash the resin to remove the catalyst and reagents.
-
-
On-Resin Glycosylation:
-
Swell the resin with the free aspartic acid side chain in DMF.
-
In a separate vial, dissolve the desired glycosylamine (e.g., GlcNAc-NH₂, 3.0 eq), PyAOP (3.0 eq), and HOAt (3.0 eq) in DMF.
-
Add DIEA (6.0 eq) and pre-activate for 5 minutes.
-
Add the activated glycosylamine solution to the resin.
-
Agitate the reaction for 12-24 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
-
Final Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude glycopeptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the glycopeptide by reverse-phase HPLC.
-
Mandatory Visualization
Caption: Overall workflow for glycopeptide synthesis starting from this compound.
Caption: Mechanism of aspartimide formation from an Asp(OBzl)-Gly sequence.
Conclusion
This compound serves as a versatile and strategic starting material for the synthesis of N-linked glycopeptides. Through its conversion to Fmoc-Asp(OBzl)-OH, it can be readily incorporated into peptide chains using standard SPPS protocols. While the benzyl protecting group offers advantages in certain synthetic strategies, careful consideration and mitigation of aspartimide formation are crucial for achieving high yields and purity of the final glycopeptide. The choice between on-resin glycosylation and a convergent approach will depend on the specific target molecule, the complexity of the glycan, and the available synthetic resources. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this building block in their glycopeptide synthesis endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Asp(OBzl) and Aspartimide Formation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aspartimide formation, a critical side reaction in peptide synthesis, particularly when using Asp(OBzl) residues.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic when using Asp(OBzl)?
A1: Aspartimide formation is a common intramolecular side reaction where the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain β-carboxyl group.[1] This cyclization results in a five-membered succinimide ring known as an aspartimide.[1][2] The use of a benzyl ester (OBzl) to protect the aspartic acid side chain can make the peptide particularly susceptible to this reaction under both the basic conditions of Fmoc-SPPS and the strong acidic conditions of Boc-SPPS cleavage.[1][3]
This side reaction is highly problematic for several reasons:
-
Racemization: The α-carbon of the aspartic acid can lose its stereochemical integrity (epimerize), leading to a loss of chiral purity in the final peptide.[1][2]
-
Formation of β-peptides: The unstable aspartimide ring can be opened by nucleophiles, resulting in a mixture of the desired α-aspartyl peptide and a hard-to-separate β-aspartyl peptide, where the peptide bond is incorrectly formed with the side-chain carboxyl group.[1][4]
-
Formation of Piperidides: In Fmoc-SPPS, the piperidine used for deprotection can attack the aspartimide, leading to piperidide adducts that are difficult to remove.[1][5]
-
Chain Termination: The cyclic intermediate may be unreactive to subsequent coupling reactions, halting peptide elongation and resulting in truncated sequences.[1][2]
Q2: Which factors increase the risk of aspartimide formation with Asp(OBzl)?
A2: Several factors can significantly promote aspartimide formation:
-
Peptide Sequence: The amino acid immediately C-terminal to the Asp residue has a major impact. Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr are notoriously prone to this side reaction due to the low steric hindrance of these residues.[1][6][7]
-
Base Exposure: Prolonged or repeated exposure to bases is a primary trigger. In Fmoc-SPPS, this occurs during the piperidine-mediated deprotection steps.[1][5]
-
Acid Exposure: In Boc-SPPS, the strong acids used for final cleavage from the resin, such as hydrogen fluoride (HF), can also catalyze aspartimide formation.[1] The benzyl ester is more susceptible to this than other protecting groups like cyclohexyl ester under acidic conditions.[1]
-
Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of aspartimide formation.[1]
-
Protecting Group: The benzyl ester (OBzl) itself offers less steric hindrance compared to bulkier protecting groups, providing less of a physical barrier against the intramolecular cyclization.[1][8]
Q3: How can I detect aspartimide formation in my crude peptide?
A3: Aspartimide formation and its subsequent byproducts can be identified using standard analytical techniques:
-
HPLC: You will often observe multiple peaks eluting close to your main product peak. The β-aspartyl peptide, in particular, can have a very similar retention time to the desired α-aspartyl peptide, making separation challenging.[1]
-
Mass Spectrometry (MS): The initial aspartimide formation results in the loss of water (-18 Da) from the peptide, which can be detected by MS.[1] While the subsequent hydrolysis back to α- and β-peptides will have the same mass as the target peptide, the presence of the -18 Da species is a strong indicator that the side reaction has occurred.[1]
Troubleshooting Guide
If you are experiencing issues with aspartimide formation when using Asp(OBzl), consider the following troubleshooting strategies, starting with the simplest to implement.
Caption: Troubleshooting workflow for aspartimide formation.
Strategy 1: Modify Reaction Conditions
This is often the first and simplest approach as it does not require changing the amino acid building blocks.
-
For Fmoc-SPPS (Base-Catalyzed Formation):
-
Use a Weaker Deprotection Base: Replace the standard 20% piperidine in DMF with a milder base like 5% piperazine or 50% morpholine in DMF.[1][4][8]
-
Add an Acidic Additive: Incorporate a small amount of an acidic additive into the piperidine deprotection solution. Common additives include 0.1 M Hydroxybenzotriazole (HOBt) or 0.1 M formic acid.[1][4][8]
-
Reduce Temperature and Time: Perform deprotection steps at room temperature or below and for the minimum time necessary for complete Fmoc removal.[1]
-
-
For Boc-SPPS (Acid-Catalyzed Formation):
-
Modify Cleavage Conditions: When using strong acids like HF for the final cleavage, perform the reaction at lower temperatures (e.g., -15°C to 0°C) to minimize the rate of aspartimide formation.[1]
-
Strategy 2: Use an Aspartic Acid Derivative with a Bulkier Protecting Group
If modifying reaction conditions is insufficient, using an Asp derivative with a more sterically hindering side-chain protecting group can physically block the intramolecular cyclization.
| Protecting Group | Structure | Efficacy in Reducing Aspartimide Formation |
| Benzyl (OBzl) | -O-CH₂-C₆H₅ | Baseline; prone to formation under acidic and basic conditions.[1] |
| tert-Butyl (OtBu) | -O-C(CH₃)₃ | Standard for Fmoc-SPPS, but offers insufficient protection in problematic sequences.[5] |
| Cyclohexyl (OcHex) | -O-C₆H₁₁ | Significantly reduces aspartimide formation under both acidic and basic conditions compared to OBzl.[1] |
| 3-methylpent-3-yl (OMpe) | -O-C(CH₃)(C₂H₅)₂ | Offers good protection against base-catalyzed aspartimide formation.[1][8] |
| 5-n-butyl-5-nonyl (OBno) | -O-C(C₄H₉)₂(C₄H₉) | Provides superior protection due to high steric bulk and flexibility.[2][5] |
Strategy 3: Employ Backbone Protection
This is one of the most effective methods to completely prevent aspartimide formation.[1][8] It involves temporarily protecting the backbone amide nitrogen of the amino acid C-terminal to the Asp residue.
-
How it Works: By masking the nucleophilicity of the amide nitrogen, the intramolecular attack that initiates aspartimide formation is prevented.[1]
-
Common Protecting Groups: 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) are frequently used.[1][8]
-
Implementation: The most convenient way to implement this strategy is by using a pre-formed dipeptide building block, such as Fmoc-Asp(OR)-(Dmb)Gly-OH. This dipeptide is incorporated into the growing peptide chain using standard coupling procedures. The Dmb group is then removed during the final TFA cleavage from the resin.[1][8]
Experimental Protocols & Visualizations
Mechanism of Base-Catalyzed Aspartimide Formation
Caption: Mechanism of base-catalyzed aspartimide formation.
Protocol 1: Aspartimide Suppression using HOBt in Deprotection Solution
This protocol is a straightforward modification of a standard Fmoc-SPPS procedure to suppress base-catalyzed aspartimide formation.
-
Reagent Preparation: Prepare the Fmoc-deprotection solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the 20% piperidine / 0.1 M HOBt solution to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the treatment for 10-15 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
-
Repeat: Continue the synthesis, using the modified deprotection solution for every Fmoc removal step after the aspartic acid has been incorporated.
Protocol 2: Incorporation of a Backbone-Protected Dipeptide
This protocol outlines the use of a pre-formed dipeptide to completely prevent aspartimide formation at a specific Asp-Gly junction.
-
Synthesis up to Insertion Point: Synthesize the peptide chain up to the amino acid preceding the Asp-Gly sequence using standard Fmoc-SPPS protocols.
-
Dipeptide Coupling:
-
Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5 eq) and a suitable coupling agent (e.g., HBTU, 1.45 eq) in DMF. Add a tertiary base like diisopropylethylamine (DIEA) (3 eq) and allow the mixture to pre-activate for 2-5 minutes.
-
Add to Resin: Add the activated dipeptide solution to the resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.
-
-
Continue Synthesis: Perform the Fmoc deprotection of the Asp residue on the incorporated dipeptide and continue elongating the peptide chain as per the standard protocol. The Dmb group will be cleaved during the final TFA treatment.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
side reactions associated with H-Asp(Obzl)-OtBu.HCl in SPPS
Welcome to the technical support center for H-Asp(Obzl)-OtBu.HCl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions associated with this building block during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with the use of Asp(Obzl) derivatives in SPPS?
A1: The most significant and common side reaction is aspartimide formation . This is an intramolecular cyclization where the backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain β-carboxyl group.[1][2] This reaction forms a five-membered succinimide ring. The benzyl ester (OBzl) protecting group makes the aspartic acid residue particularly susceptible to this side reaction under both basic (e.g., piperidine for Fmoc deprotection) and strong acidic conditions (e.g., HF for Boc cleavage).[1][3][4]
Q2: Why is aspartimide formation so problematic for my peptide synthesis?
A2: Aspartimide formation is highly problematic because the resulting succinimide intermediate is unstable and can lead to several undesirable, often inseparable, byproducts:[1][5]
-
Formation of β-peptides: The aspartimide ring can be opened by nucleophiles to form a mixture of the desired α-aspartyl peptide and a β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group. These isomers are often very difficult to separate by HPLC.[1][5]
-
Racemization: The α-carbon of the aspartic acid can lose its stereochemical integrity (epimerize), leading to a loss of chiral purity and potentially impacting the peptide's biological activity.[5]
-
Chain Termination: The cyclic intermediate may be unreactive to subsequent coupling reactions, halting peptide elongation and resulting in truncated sequences.[5]
-
Formation of Piperidides: In Fmoc-SPPS, the piperidine used for deprotection can attack the aspartimide, leading to piperidide adducts that further complicate purification.[1][6]
Q3: Which peptide sequences are most at risk for aspartimide formation?
A3: The amino acid residue immediately C-terminal to the aspartic acid has a major impact. Sequences with low steric hindrance are most susceptible.[1] The most problematic sequences include:
Q4: How can I detect aspartimide formation and its related byproducts?
A4: You can detect these impurities by analyzing the crude peptide product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]
-
HPLC: Look for multiple peaks appearing close to the main product peak. The β-aspartyl peptide, being an isomer, can have a very similar retention time, making separation challenging.[1][5]
-
MS: Aspartimide formation itself results in the loss of water (-18 Da) from the peptide, which can be detected by MS.[1] The α- and β-peptide byproducts will have the same mass as the target peptide, making them indistinguishable by MS alone.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound or other Asp(Obzl) derivatives in your peptide synthesis.
| Problem | Potential Cause | Recommended Solution |
| Multiple peaks around the target peptide mass in HPLC/MS, some with identical mass. | This is a classic sign of aspartimide formation leading to α/β-peptide isomers.[2][3] | 1. Modify Deprotection Conditions (Fmoc-SPPS): - Replace 20% piperidine with a weaker base like 5% piperazine.[1] - Add 0.1 M HOBt or 0.1 M formic acid to your 20% piperidine solution to lower the basicity.[1][3] - Reduce deprotection time and temperature.[1] |
| Mass spec shows a significant peak at -18 Da from the expected product mass. | This indicates the presence of the stable aspartimide intermediate. | 1. Review Synthesis Conditions: This is a direct consequence of the cyclization reaction. Implement the solutions for α/β-peptide formation.2. For future syntheses, consider alternative protecting groups. |
| Low overall yield and presence of truncated sequences (deletion sequences). | Incomplete coupling or chain termination due to aspartimide formation.[3][5] The bulky Z/Fmoc and Obzl groups can also cause steric hindrance.[3] | 1. Optimize Coupling: Perform a double coupling for the amino acid being coupled to the Asp residue.[3] Use a more powerful coupling reagent like HATU or HCTU.[3]2. Prevent Aspartimide Formation: Use backbone protection (e.g., a Dmb-protected dipeptide) for highly susceptible sequences like Asp-Gly.[1][3] |
| Difficulty purifying the final peptide to homogeneity. | The byproducts, especially the β-peptide isomer, co-elute with the desired product.[5] | 1. Prevention is Key: The most effective strategy is to minimize the formation of these impurities during synthesis.2. For future syntheses, use a bulkier side-chain protecting group on Aspartic Acid, such as tert-butyl (OtBu) or even more sterically demanding groups like 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno), which are known to significantly suppress aspartimide formation.[7][8] |
Quantitative Data Summary
The choice of side-chain protecting group on the Aspartic acid residue has a dramatic effect on the extent of aspartimide formation. The data below is derived from a model peptide (H-Val-Lys-Asp-X-Tyr-Ile-OH) after extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
| Asp Protecting Group | Residue X | Target Peptide (%) | Aspartimide (%) | α/β-piperidides (%) | D-Asp (%) |
| OtBu (Standard) | Gly | 26.8 | 1.3 | 66.8 | 12.3 |
| OMpe | Gly | 81.3 | 0.8 | 14.8 | 2.9 |
| OBno (Optimized) | Gly | 96.8 | 0.3 | 1.2 | 0.2 |
| OtBu (Standard) | Asn | 47.9 | 0.8 | 46.5 | 9.8 |
| OBno (Optimized) | Asn | 98.2 | 0.2 | 0.2 | 0.1 |
Data summarized from comparative tests presented by industry suppliers.[9] OMpe = 3-methyl-3-pentyl; OBno = 5-n-butyl-5-nonyl.
This table clearly demonstrates that while the standard OtBu group is highly susceptible to side reactions in challenging sequences, bulkier protecting groups like OBno can virtually eliminate the problem. The Obzl group used in this compound is generally considered less effective at preventing aspartimide formation than OtBu due to its lower steric bulk.[3]
Experimental Protocols & Methodologies
Protocol 1: Stress Test for Aspartimide Formation
This protocol is used to evaluate the stability of a protected aspartic acid residue within a peptide sequence under prolonged basic conditions, simulating a large number of deprotection cycles in Fmoc-SPPS.
-
Synthesize the Model Peptide: Assemble the desired peptide sequence (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH) on a suitable resin up to the Asp residue.[5]
-
Treatment with Piperidine: After the final coupling, treat the dried peptidyl-resin with a solution of 20% piperidine in DMF for an extended period (e.g., 200 minutes) at room temperature.[5]
-
Washing: After the treatment, wash the resin thoroughly with DMF (5 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).[5]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Analysis: Analyze the crude peptide product by analytical HPLC and LC-MS to quantify the target peptide and all related byproducts (aspartimide, piperidides, α/β-peptides).
Protocol 2: Mitigation Strategy - Using HOBt in Deprotection Solution
This protocol modifies the standard Fmoc deprotection step to suppress base-catalyzed aspartimide formation.
-
Prepare Modified Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M Hydroxybenzotriazole (HOBt).[1]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with the modified deprotection solution for 5 minutes, drain, and repeat for an additional 15 minutes.[4]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine and HOBt before proceeding to the next coupling step.[4]
Visualizations
Aspartimide Formation Pathway
The following diagram illustrates the chemical pathway leading to the formation of aspartimide and subsequent problematic byproducts during Fmoc-SPPS.
Caption: Mechanism of aspartimide formation and subsequent side products.[3]
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and addressing issues related to aspartimide formation.
Caption: A logical workflow for troubleshooting aspartimide-related side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Coupling Efficiency of H-Asp(Obzl)-OtBu.HCl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of H-Asp(Obzl)-OtBu.HCl in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its protecting groups important?
A1: this compound is a protected form of the amino acid L-aspartic acid. The amino group is in its hydrochloride salt form, the side-chain carboxyl group is protected by a benzyl (Bzl) group, and the alpha-carboxyl group is protected by a tert-butyl (OtBu) group. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and to direct the formation of the peptide bond at the desired amino group. The choice of protecting groups is fundamental to the overall synthesis strategy, with the acid-labile tert-butyl group being compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[1]
Q2: What are the primary challenges when coupling this compound?
A2: The main challenges are ensuring complete coupling to the growing peptide chain and minimizing side reactions. For aspartic acid derivatives, the most significant side reaction is the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group, especially under basic conditions, leading to a cyclic imide.[2][3] Aspartimide formation can result in impurities such as α- and β-peptides and racemization, which can be difficult to separate from the target peptide.[4][5]
Q3: Which coupling reagents are recommended for this compound?
A3: Several coupling reagents can be effectively used. The choice often depends on the specific requirements of the synthesis, such as the steric hindrance of the coupling partners and the desired reaction time. Commonly used reagents include:
-
Uronium/Aminium salts: HATU, HBTU, and COMU are highly efficient reagents that lead to fast reaction rates and high yields, with a low risk of racemization.[2][6] HATU is often considered one of the most efficient reagents, especially for difficult couplings.[7]
-
Phosphonium salts: PyBOP is another efficient reagent with a low risk of racemization.[2]
-
Carbodiimides: EDC and DIC, typically used with additives like HOBt or OxymaPure, are also effective. The additives are crucial for suppressing racemization.[2][3]
Q4: What is the role of a base in the coupling reaction?
A4: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required for two main reasons. First, it neutralizes the hydrochloride salt of this compound to liberate the free amine for the coupling reaction.[8] Second, it is necessary for the activation of the carboxylic acid by uronium/aminium and phosphonium salt reagents.[6] It is crucial to use the appropriate amount of base, as excess base can promote side reactions like aspartimide formation and racemization.[3]
Q5: How can I monitor the progress of the coupling reaction?
A5: In solid-phase peptide synthesis (SPPS), the Kaiser test is a common method to check for the presence of free primary amines.[2] A positive Kaiser test (blue color) indicates an incomplete reaction, and the coupling step should be repeated. A negative test (yellow color) signifies that the coupling is complete. For solution-phase synthesis, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the reaction progress.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time. 2. Sterically hindered amino acids. 3. Inefficient activation of the carboxylic acid. | 1. Extend the reaction time and continue to monitor. 2. Repeat the coupling step. 3. Switch to a more powerful coupling reagent like HATU or COMU.[2] 4. Ensure the correct stoichiometry of reagents is used. |
| Presence of Impurities with the Same Mass (e.g., β-peptides) | Aspartimide formation and subsequent hydrolysis. This is more prevalent in sequences with Asp-Gly or Asp-Asn motifs.[1][4] | 1. Minimize the use of strong bases and consider using a weaker base like sym-collidine. 2. Reduce the pre-activation time of the amino acid.[3] 3. For future syntheses, consider using an aspartic acid derivative with a bulkier side-chain protecting group to sterically hinder the formation of the cyclic imide.[3][4] |
| Racemization of the Aspartic Acid Residue | 1. Prolonged activation time. 2. Use of a strong base. 3. Lack of a racemization-suppressing additive with carbodiimide reagents. | 1. Keep the pre-activation time to a minimum.[3] 2. Use the minimum necessary amount of a sterically hindered base like DIPEA.[3] 3. Always use an additive such as HOBt or OxymaPure when using carbodiimide coupling reagents like DIC or EDC.[3] 4. Consider using a phosphonium salt-based reagent like PyBOP, which is known for low racemization potential.[3] |
| Guanidinylation of the N-terminal Amine | Excess uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free N-terminus of the peptide. | 1. Avoid using a large excess of the coupling reagent. A slight excess of the carboxylic acid component relative to the coupling reagent is recommended.[3] 2. A short pre-activation of the carboxylic acid before adding it to the amine component can help consume the coupling reagent.[3] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Fast reaction rates, high yields, effective for sterically hindered couplings.[2] | Higher cost, potential for side reactions if used in excess.[2] |
| HBTU | Uronium Salt | High | Low | Good performance for routine synthesis, well-established.[2] | Less reactive than HATU, can be less effective for difficult sequences.[2] |
| COMU | Uronium Salt | Very High | Very Low | High efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[2][6] | Relatively newer compared to HBTU/HATU.[2] |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization, byproducts are generally less hazardous than BOP.[2] | More expensive than carbodiimides.[2] |
| EDC/HOBt | Carbodiimide/Additive | Moderate to High | Low (with HOBt) | Water-soluble byproducts, suitable for solution-phase and certain solid-phase applications.[2] | Can be less efficient for sterically hindered couplings.[2] |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low (with HOBt) | Good for routine synthesis, byproducts are easily removed. | Can be less efficient for sterically hindered couplings. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[2]
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.[2]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Allow for pre-activation for 2-5 minutes.[2]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[2]
-
-
Monitoring and Washing:
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[2]
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.[2]
Protocol 2: General Solution-Phase Coupling using EDC/HOBt
-
Reaction Setup:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise to the mixture and stir for 5 minutes to neutralize the hydrochloride salt and facilitate the coupling.[8]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.[8]
-
-
Reaction Progression:
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[8]
-
Visualizations
Caption: General workflow for a single amino acid coupling cycle in SPPS.
Caption: Decision tree for troubleshooting common peptide coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Asparagine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with the synthesis of peptides containing asparagine (Asn) derivatives, a frequent cause of low yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is synthesizing peptides containing asparagine so challenging?
A1: Synthesizing peptides with asparagine residues presents several key difficulties that can lead to low yields and impurities. The primary challenges include:
-
Aspartimide Formation: A significant side reaction where the peptide backbone can attack the asparagine side chain, leading to a succinimide intermediate. This can result in a mixture of α- and β-aspartyl peptides and racemization.[1][2][3] This reaction is particularly common in sequences containing Asp-Gly motifs.[2]
-
Side-Chain Dehydration: During the activation step of the carboxyl group of an unprotected asparagine, the side-chain amide can be dehydrated to form a β-cyanoalanine residue.[3][4][5] This is especially prevalent when using carbodiimide-based coupling reagents like DCC and DIC.[6][7]
-
Poor Solubility and Aggregation: The unprotected Fmoc-Asn-OH derivative has very low solubility in common solvents used in solid-phase peptide synthesis (SPPS), which can lead to incomplete coupling reactions.[4][7][8] Additionally, peptide sequences rich in asparagine are prone to aggregation, further hindering reaction efficiency.[3][9]
Q2: What is the most recommended general strategy to improve the synthesis of asparagine-containing peptides?
A2: The most effective and widely recommended strategy is to use a side-chain protected asparagine derivative throughout the synthesis.[3][5][7] The trityl (Trt) group is the most commonly used protecting group for the asparagine side chain in Fmoc-based SPPS.[7][8] Using Fmoc-Asn(Trt)-OH offers several advantages:
-
It prevents the dehydration of the side-chain amide to a nitrile.[4][7]
-
The bulky trityl group sterically hinders the formation of the aspartimide intermediate.[3]
-
It significantly improves the solubility of the amino acid derivative in organic solvents.[7][8][10]
Troubleshooting Guide
Problem 1: My final peptide has a significant impurity with a mass of -18 Da from the expected molecular weight.
-
Question: What is the likely cause of this -18 Da impurity and how can I prevent it?
-
Answer: This mass loss is a strong indicator of dehydration of the asparagine side-chain amide to a nitrile, forming a β-cyanoalanine residue.[3][7] This side reaction is particularly common when using carbodiimide-based coupling reagents such as DCC or DIC with unprotected asparagine.[6][7]
Solutions:
-
Utilize Side-Chain Protection: The most effective way to prevent this is by using Fmoc-Asn(Trt)-OH. The trityl group shields the side-chain amide, preventing dehydration.[7]
-
Choose Alternative Coupling Reagents: If using unprotected Fmoc-Asn-OH is necessary, avoid carbodiimide-based activators. Instead, opt for phosphonium-based reagents like BOP and PyBOP, or aminium/uronium-based reagents like HATU and HBTU, which are less likely to cause this side reaction.[5][6][7] Using pre-formed active esters like Fmoc-Asn-OPfp can also be a good alternative.[5][11]
-
Problem 2: The HPLC chromatogram of my crude peptide shows multiple hard-to-separate peaks with the correct mass.
-
Question: What could be causing these isomeric impurities and how can I minimize them?
-
Answer: This issue is a classic sign of aspartimide formation. The cyclic aspartimide intermediate can be hydrolyzed to form both the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate via HPLC.[1][2][12] Racemization at the α-carbon of the aspartic acid residue can also occur.[1][2]
Solutions:
-
Employ Bulky Side-Chain Protecting Groups: While the standard tert-butyl (tBu) ester for Asp is susceptible, using bulkier protecting groups can sterically hinder the cyclization.[2][13] For asparagine, the Trityl (Trt) group on the side-chain amide offers some protection.
-
Modify Deprotection Conditions: Adding an acidic additive to the piperidine solution used for Fmoc deprotection can suppress this base-catalyzed side reaction. A common approach is to use a solution of 20% piperidine with 0.1 M HOBt in DMF.[12][13]
-
Backbone Protection: For particularly problematic sequences (e.g., Asp-Gly), a more advanced strategy is to use a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the amino acid following the asparagine.[12][14] This is often accomplished by using a pre-formed dipeptide building block.
-
Problem 3: I am observing incomplete coupling reactions, especially for asparagine or the subsequent amino acid.
-
Question: What are the potential reasons for poor coupling efficiency and how can I improve it?
-
Answer: Incomplete coupling involving asparagine can be due to its poor solubility or aggregation of the growing peptide chain on the solid support.
Solutions:
-
Use a Soluble Asparagine Derivative: As mentioned, unprotected Fmoc-Asn-OH has very poor solubility.[4][7][8] Switching to Fmoc-Asn(Trt)-OH, which has good solubility in DMF and NMP, is the primary solution.[7][8]
-
Combat Peptide Aggregation: For asparagine-rich or other aggregation-prone sequences, several strategies can be employed:
-
Change Solvents: Switching from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl can help disrupt secondary structures that lead to aggregation.[12][14]
-
Elevated Temperature: Performing the coupling at a higher temperature can improve reaction kinetics and disrupt aggregation.
-
Microwave Synthesis: Microwave-assisted peptide synthesis can be very effective in driving difficult couplings to completion.
-
Specialized Resins: Using a low-substitution resin or a PEG-based resin like TentaGel can reduce inter-chain aggregation.[14]
-
-
Data Presentation
Table 1: Comparison of Unprotected vs. Trt-Protected Asparagine in Fmoc-SPPS
| Parameter | Fmoc-Asn-OH (Unprotected) | Fmoc-Asn(Trt)-OH (Protected) |
| Solubility in DMF/NMP | Very low[7][8] | Good[7][8] |
| Risk of Side-Chain Dehydration | High, especially with carbodiimide activators[5][7] | Negligible[7] |
| Susceptibility to Aspartimide Formation | High | Reduced due to steric hindrance |
| Expected Crude Purity | Lower, due to side reactions and incomplete coupling | Significantly higher |
| Overall Yield | Often reduced | Generally higher |
Table 2: Performance of Different Coupling Reagents with Asparagine
| Coupling Reagent Class | Examples | Performance with Unprotected Asn | Recommendation |
| Carbodiimides | DCC, DIC | High risk of side-chain dehydration to nitrile.[6][8] | Not recommended for unprotected Asn. |
| Phosphonium Salts | BOP, PyBOP | Efficient coupling with minimal side reactions.[6][15] BOP produces a carcinogenic byproduct.[6][15] | PyBOP is a good choice. |
| Aminium/Uronium Salts | HBTU, HATU | Rapid and efficient coupling with low racemization.[6][16] | Excellent choice for difficult couplings.[7] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH
This protocol outlines a standard manual coupling procedure for incorporating an Asn(Trt) residue into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-4 equivalents), a coupling agent like HATU (3-4 equivalents), and a base such as DIPEA (6-8 equivalents) in DMF. Allow this pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling is incomplete.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) and then with DCM (3-5 times).
Protocol 2: Cleavage of a Peptide Containing Asn(Trt)
The choice of cleavage cocktail is dependent on the other amino acids present in the peptide. The trityl cation released during cleavage must be effectively scavenged to prevent re-attachment to sensitive residues like tryptophan.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation:
-
For peptides without other sensitive residues: A common cocktail is TFA/TIS/Water (95:2.5:2.5) .
-
For peptides containing sensitive residues like Trp, Cys, Met: A more robust scavenger-containing cocktail like "Reagent K" is recommended: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) .[7]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Incubate at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Mandatory Visualizations
Caption: Key side reactions of asparagine in peptide synthesis.
Caption: Troubleshooting workflow for low yield in Asn-containing peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Synthesis and disaggregation of asparagine repeat-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. scite.ai [scite.ai]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Technical Support Center: Purification of Peptides Containing Asp(Obzl)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of peptides containing the Asp(Obzl) residue.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the purification of peptides containing Asp(Obzl)?
A1: The two most significant challenges are:
-
Aspartimide Formation: This is an intramolecular side reaction where the peptide backbone nitrogen attacks the side-chain benzyl ester of the aspartic acid residue. This cyclization can lead to the formation of several hard-to-separate impurities, including α- and β-aspartyl peptides and their racemized forms. This issue is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, Asp-Ser, or Asp-Asn motifs.
-
Poor Solubility and Aggregation: Peptides containing the hydrophobic benzyl protecting group on the aspartic acid residue, especially longer peptides or those with multiple hydrophobic residues, often exhibit poor solubility in standard HPLC mobile phases, leading to aggregation, precipitation, and difficult purification.
Q2: What are the common impurities observed during the purification of Asp(Obzl)-containing peptides?
A2: Besides truncated or deleted sequences, the most common process-related impurities are aspartimide-related byproducts. The aspartimide intermediate can lead to the formation of D-Asp peptides, β-peptides, and piperidide adducts. These impurities often have very similar retention times to the desired α-peptide in reversed-phase HPLC, making their separation challenging.
Q3: How can I minimize aspartimide formation during solid-phase peptide synthesis (SPPS)?
A3: Aspartimide formation can be minimized by modifying the Fmoc-deprotection step. Adding a weak acid like 0.1 M 1-hydroxybenzotriazole (HOBt) or Oxyma to the 20% piperidine in DMF solution can significantly reduce this side reaction.[1][2][3]
Troubleshooting Guides
Issue 1: Aspartimide-Related Impurities Detected in Crude Peptide
Symptoms:
-
Multiple peaks with the same mass as the target peptide are observed in the LC-MS analysis of the crude product.
-
Broad or tailing peaks during HPLC purification, suggesting the presence of closely related species.
Troubleshooting Steps:
-
Modify Fmoc Deprotection Conditions:
-
Action: Add 0.1 M HOBt or Oxyma to your 20% piperidine in DMF deprotection solution.
-
Rationale: These additives act as weak acids, protonating the backbone amide and reducing its nucleophilicity, thereby suppressing the attack on the Asp(Obzl) side chain.
-
-
Optimize Cleavage from the Resin:
-
Action: Perform the cleavage at a reduced temperature (0-5 °C).
-
Rationale: Lower temperatures slow down the rate of aspartimide formation, which can also be catalyzed by strong acids.
-
-
Select Appropriate Scavengers:
-
Action: Use a scavenger cocktail tailored to your peptide sequence. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
-
Rationale: Scavengers "trap" the reactive carbocations generated during cleavage, preventing them from reacting with sensitive residues and promoting side reactions.[4]
-
Issue 2: Peptide Precipitation or Poor Resolution During HPLC Purification
Symptoms:
-
The crude peptide does not fully dissolve in the injection solvent.
-
The peptide precipitates on the HPLC column, leading to high backpressure.
-
Broad, tailing, or split peaks are observed in the chromatogram.
Troubleshooting Steps:
-
Optimize Sample Dissolution:
-
Action: Dissolve the crude peptide in a stronger, less aqueous solvent like neat DMSO, DMF, or a small amount of formic acid or TFA before diluting with the initial mobile phase.
-
Rationale: The hydrophobic nature of the Asp(Obzl) group and the overall peptide sequence may require a stronger organic solvent to achieve complete dissolution.
-
-
Adjust HPLC Mobile Phase Composition:
-
Action:
-
Increase the initial concentration of the organic solvent (e.g., acetonitrile or methanol) in your gradient.
-
Consider adding a small percentage (0.1-1%) of a stronger organic solvent like isopropanol or hexafluoroisopropanol (HFIP) to both mobile phases.
-
Incorporate a low concentration of an ion-pairing agent like TFA (0.1%) in both mobile phases.
-
-
Rationale: Increasing the organic content of the mobile phase enhances the solubility of hydrophobic peptides.[5] HFIP is particularly effective at disrupting peptide aggregation. TFA protonates acidic residues, increasing hydrophobicity and improving peak shape.
-
-
Elevate Column Temperature:
-
Action: Perform the purification at a slightly elevated temperature (e.g., 40-50 °C).
-
Rationale: Increased temperature can improve the solubility of the peptide and reduce mobile phase viscosity, leading to sharper peaks and better resolution.[5] However, be cautious as excessive heat can promote peptide degradation.
-
Data Presentation
Table 1: Effect of Fmoc Deprotection Additives on Aspartimide Formation
| Deprotection Reagent | Aspartimide Formation (%) | Reference |
| 20% Piperidine in DMF | 20 | [3] |
| 20% Piperidine in DMF + 0.5 M Oxyma | Significantly Reduced | [3] |
| 20% Piperidine in DMF + 0.5 M HOBt | Significantly Reduced | [3] |
| Dipropylamine (DPA) in NMP | 11 | [3] |
Table 2: Common Scavengers Used in Cleavage Cocktails
| Scavenger | Target Reactive Species | Typical Concentration (%) |
| Water | t-butyl cations | 2.5 - 5 |
| Triisopropylsilane (TIS) | Trityl and Pbf cations | 2.5 - 5 |
| 1,2-Ethanedithiol (EDT) | t-butyl cations, reduces Cys/Met oxidation | 2.5 |
| Thioanisole | Aids in Arg(Pbf) removal, suppresses Cys/Met oxidation | 5 - 10 |
Experimental Protocols
Protocol 1: Fmoc Deprotection with HOBt Additive
Objective: To minimize aspartimide formation during SPPS.
Materials:
-
Peptide-resin
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Piperidine
-
HOBt (1-Hydroxybenzotriazole)
-
Reaction vessel for SPPS
Procedure:
-
Prepare Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF. For example, to prepare 10 mL, mix 2 mL of piperidine, 0.135 g of HOBt, and bring the volume to 10 mL with DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 20 minutes.
-
Deprotection: Drain the DMF and add the 20% piperidine/0.1 M HOBt solution to the resin, ensuring it is fully submerged.
-
Reaction: Allow the deprotection reaction to proceed for the standard time used in your protocol (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute) to remove all traces of piperidine and HOBt.
-
Proceed with the next coupling step.
Protocol 2: Reversed-Phase HPLC Purification of a Hydrophobic Asp(Obzl)-Containing Peptide
Objective: To purify a crude Asp(Obzl)-containing peptide that exhibits poor solubility.
Materials:
-
Crude peptide
-
DMSO (Dimethyl sulfoxide), HPLC grade
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
TFA (Trifluoroacetic acid), HPLC grade
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of DMSO (e.g., 10-20 mg/mL).
-
Sonicate briefly if necessary to aid dissolution.
-
Centrifuge the solution to pellet any insoluble material.
-
Dilute the supernatant with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to a suitable concentration for injection.
-
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm
-
Flow Rate: 1 mL/min
-
Detection: 220 nm
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 70% B
-
35-40 min: 70% to 90% B
-
40-45 min: 90% B
-
45-50 min: 90% to 20% B
-
50-60 min: 20% B
-
-
Note: This is a starting gradient. The initial percentage of B and the gradient slope may need to be optimized based on the retention time of your peptide. For very hydrophobic peptides, a higher starting percentage of B and a shallower gradient may be required.
-
Mandatory Visualization
Caption: Troubleshooting workflow for aspartimide formation.
References
- 1. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Aggregation in Peptides Containing H-Asp(Obzl)-OtBu.HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation, specifically when synthesizing or handling peptides containing the protected amino acid derivative, H-Asp(Obzl)-OtBu.HCl.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to peptide aggregation during and after synthesis.
Q1: My peptide containing this compound is precipitating or forming a gel during solid-phase peptide synthesis (SPPS). What should I do?
A1: This is a classic sign of on-resin aggregation, where the growing peptide chains interact with each other, hindering reaction kinetics and leading to incomplete synthesis. The bulky and hydrophobic benzyl (Bzl) and tert-butyl (tBu) protecting groups on the this compound residue can contribute to this phenomenon.
Initial Steps:
-
Visual Inspection: Observe the resin beads. A shrinking or clumping appearance suggests aggregation.[1]
-
Solvent Tests: Attempt to swell the resin in various solvents. Poor swelling is an indicator of aggregation.
Troubleshooting Actions:
-
Change the Solvent System: Switch from standard solvents like DMF to more disruptive ones.[2]
-
N-Methyl-2-pyrrolidone (NMP) can be more effective at disrupting aggregates.
-
Adding chaotropic salts like LiCl or KSCN to the DMF can help break up secondary structures.[1]
-
In severe cases, a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate at elevated temperatures (up to 55 °C) can be used for coupling steps.[3]
-
-
Increase Coupling Time and Temperature: Allow for longer coupling times or gently heat the reaction vessel.[4] Microwave-assisted synthesis can also be beneficial in overcoming aggregation-induced slow reaction rates.[5]
-
Use Stronger Activation Reagents: Employ more potent coupling reagents like HATU or HBTU to drive the reaction to completion.[3]
-
Incorporate Structure-Disrupting Elements: If the sequence allows, strategically placing proline or pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[1][3]
Q2: After cleavage and purification, my peptide has a low yield and poor solubility. Could this be due to aggregation?
A2: Yes, aggregation can significantly impact post-synthesis processing. Peptides that were aggregated on the resin are often difficult to dissolve after cleavage, leading to losses during purification and handling.
Troubleshooting Actions:
-
Optimize Dissolution Protocol:
-
Start with common organic solvents like DMSO or DMF.[6]
-
If the peptide is acidic (containing Asp, Glu), try a dilute basic buffer (e.g., aqueous ammonia).[6] If it's basic (containing Lys, Arg, His), use a dilute acidic solution (e.g., acetic acid).[6]
-
For highly hydrophobic peptides, initial dissolution in a small amount of a strong solvent like TFA or formic acid may be necessary, followed by careful dilution.[6]
-
-
Employ Disaggregating Agents:
-
Characterize the Aggregates: Before attempting to force solubilization, it is crucial to understand the nature of the aggregates. Techniques like Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Fourier-Transform Infrared Spectroscopy (FTIR) can provide insights into the size and structure of the aggregates.[7]
Q3: I'm observing a significant side product with a mass corresponding to the loss of water in my peptide containing an Asp-Gly or Asp-Ser sequence. What is happening?
A3: You are likely observing aspartimide formation, a common side reaction with aspartic acid residues, especially when followed by small amino acids like glycine or serine.[8] The piperidine used for Fmoc deprotection can catalyze this intramolecular cyclization.
Preventative Measures during Synthesis:
-
Use Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the amino acid preceding the aspartic acid can prevent this side reaction.[1]
-
Utilize Pseudoproline Dipeptides: If the sequence is Asp-Ser or Asp-Thr, using a pseudoproline dipeptide at that position can effectively block aspartimide formation.[1][3]
-
Modified Deprotection Conditions: Adding HOBt to the piperidine deprotection solution can suppress this side reaction.[1]
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation?
A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures.[3] This can occur both during solid-phase synthesis and in solution after the peptide has been cleaved from the resin. The primary driving forces for aggregation are intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets, and hydrophobic interactions.[1][9]
Q2: How do the Obzl and OtBu protecting groups in this compound contribute to aggregation?
A2: The benzyl (Obzl) and tert-butyl (OtBu) groups are both bulky and hydrophobic.[10] When incorporated into a growing peptide chain, these groups can significantly increase the overall hydrophobicity of the peptide. This increased hydrophobicity promotes self-association through hydrophobic interactions, particularly in the polar solvents typically used for peptide synthesis, thereby increasing the propensity for aggregation.
Q3: What analytical techniques can I use to detect and characterize peptide aggregation?
A3: A variety of biophysical techniques can be employed to study peptide aggregation:[7]
-
Visual Inspection: The simplest method is to check for turbidity or precipitation.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large, light-scattering aggregates.[11]
-
Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT), which fluoresces upon binding to β-sheet structures, is a common method for detecting amyloid-like fibrils.[11]
-
Circular Dichroism (CD) Spectroscopy: CD can provide information about the secondary structure of the peptide. A transition from a random coil to a β-sheet conformation is often indicative of aggregation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is excellent for detecting the formation of soluble oligomers and larger aggregates.[12]
-
Electron Microscopy (EM): Techniques like Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the aggregates (e.g., amorphous, fibrillar).[7]
Data Presentation
Table 1: Recommended Solvents for Overcoming Peptide Aggregation
| Solvent/Additive | Application | Rationale |
| N-Methyl-2-pyrrolidone (NMP) | Alternative to DMF for coupling and deprotection | Higher boiling point and better solvating properties for some sequences.[1] |
| Dimethyl Sulfoxide (DMSO) | Co-solvent for coupling and deprotection | A powerful dissociating solvent that can disrupt internal aggregation.[2] |
| Chaotropic Salts (e.g., LiCl, KSCN) | Additive to DMF (e.g., 0.4 M) | Disrupts hydrogen bonding and secondary structure formation.[1] |
| "Magic Mixture" | For severe on-resin aggregation | A combination of DCM/DMF/NMP with detergent and ethylene carbonate for enhanced solubilization.[3] |
| Guanidine Hydrochloride (6-8 M) | Post-synthesis solubilization of aggregates | A strong denaturant that unfolds aggregated structures.[6] |
| Trifluoroacetic Acid (TFA) | Initial solubilization of highly hydrophobic peptides | A very strong solvent for peptides that are insoluble in other organic solvents.[6] |
Experimental Protocols
Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) Cycle
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 5-10 minutes.[8]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HCTU (3-5 equivalents) in DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents).
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction for 1-2 hours at room temperature.[8]
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat the cycle for each amino acid in the sequence.
Protocol 2: Post-Cleavage Peptide Solubilization Test
-
Aliquot the Peptide: Place a small, known amount of the lyophilized crude peptide into several microcentrifuge tubes.
-
Initial Solvent Addition: To each tube, add a different solvent to test for solubility. Start with water, then progress to 10% acetic acid, acetonitrile, DMSO, and DMF.
-
Mechanical Agitation: Vortex each tube vigorously for 1-2 minutes.
-
Sonication: If the peptide is not fully dissolved, sonicate the tubes in a water bath for 5-10 minutes.
-
Visual Inspection: Carefully inspect the solution against a dark background for any visible particulates.[13] If the solution is clear, the peptide is soluble at that concentration.[13]
-
Systematic Testing: If the peptide is insoluble, repeat steps 2-5 with different solvents or solvent mixtures from Table 1 in separate tubes.[13] If it is soluble, you can perform serial dilutions to find the saturation point.[13]
Visualizations
Caption: Workflow of SPPS and the influence of hydrophobic protecting groups on aggregation.
Caption: Troubleshooting workflow for peptide aggregation issues.
References
- 1. peptide.com [peptide.com]
- 2. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. lifetein.com [lifetein.com]
- 7. xtalks.com [xtalks.com]
- 8. benchchem.com [benchchem.com]
- 9. filab.fr [filab.fr]
- 10. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Protecting Group Removal
Welcome to the technical support center for common deprotection challenges. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the incomplete removal of benzyl and tert-butyl protecting groups.
Frequently Asked Questions (FAQs)
Incomplete Benzyl Group Deprotection
Q1: My palladium-catalyzed hydrogenolysis for benzyl group deprotection is slow or incomplete. What are the likely causes and how can I fix this?
A1: Sluggish or incomplete hydrogenolysis of benzyl groups is a common problem that can often be attributed to several factors related to the catalyst, substrate, or reaction conditions.
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly sensitive to poisoning by certain functional groups, particularly those containing sulfur or nitrogen.[1] Even trace amounts of these can deactivate the catalyst. Amines, including the product of N-benzyl deprotection, can also act as catalyst poisons by strongly coordinating to the palladium surface.[2]
-
Poor Catalyst Quality or Activity: The activity of Palladium on Carbon (Pd/C) can differ between batches and suppliers.[1][3]
-
Mass Transfer Limitations: As a heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.[1]
-
Steric Hindrance: A sterically hindered benzyl group may have difficulty accessing the catalyst surface.[1]
-
Solvent Choice: The solvent can significantly impact the reaction rate.
-
Solution: Protic solvents such as methanol or ethanol are generally preferred as they aid in solvating the substrate and facilitate proton transfer.[3]
-
Q2: I'm observing side reactions during the hydrogenolysis of my benzyl ester. How can I improve the selectivity?
A2: Selectivity is a key concern when other reducible functional groups are present in your molecule, such as alkenes, alkynes, or nitro groups.
-
Hydrogen Source: For sensitive substrates, catalytic transfer hydrogenation is a milder alternative to using hydrogen gas.[1] Common hydrogen donors include 1,4-cyclohexadiene, formic acid, and ammonium formate.[1][4]
-
Catalyst Choice: The choice of catalyst can influence selectivity. For instance, Pearlman's catalyst (Pd(OH)₂/C) is often a milder and more selective option than Pd/C for substrates with sensitive functional groups.[3]
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often increase the selectivity of the deprotection.[3]
Incomplete Tert-Butyl Group Deprotection
Q3: My tert-butyl group deprotection using trifluoroacetic acid (TFA) is incomplete. What could be the cause?
A3: Incomplete cleavage of tert-butyl groups is frequently encountered and can be due to several factors.
-
Insufficient Acid Strength or Concentration: Trifluoroacetic acid (TFA) is the standard reagent for removing tert-butyl protecting groups. If the TFA concentration is too low, or if a weaker acid is used, the reaction may not go to completion.[5][6]
-
Inadequate Reaction Time: The deprotection requires sufficient time to complete. Short reaction times can result in a mixture of starting material and partially deprotected products.[5][9]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time until the starting material is no longer observed.[5]
-
-
Low Temperature: These cleavage reactions are typically conducted at room temperature. Lower temperatures will decrease the reaction rate, potentially leading to incomplete conversion in a standard timeframe.[5]
-
Solution: Ensure the reaction is performed at a consistent room temperature (typically 20-25°C).[5]
-
-
Presence of Water: While a small amount of water is often included in TFA cleavage protocols as a scavenger, excessive water can hydrolyze the TFA, reducing its effectiveness.[5]
-
Solution: Use anhydrous solvents when preparing your cleavage cocktail to minimize excess water.[5]
-
Q4: I am observing unexpected side products in my reaction mixture after tert-butyl deprotection. What are they and how can I minimize them?
A4: The formation of side products is often due to the reactive nature of the tert-butyl cation generated during the cleavage.[5][6]
-
Tert-butylation: The liberated tert-butyl cation is an electrophile and can alkylate nucleophilic sites on your molecule, such as tryptophan, methionine, tyrosine, and cysteine residues in peptides.[6][9]
Troubleshooting Workflows
Caption: Troubleshooting workflow for incomplete benzyl group deprotection.
Caption: Troubleshooting workflow for incomplete tert-butyl group deprotection.
Data Presentation
Table 1: Comparison of Common Deprotection Methods for Benzyl Esters
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (balloon or higher pressure), MeOH, rt | High yielding, clean reaction.[11] | Catalyst can be poisoned; may reduce other functional groups.[1] |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, MeOH, reflux | Rapid, avoids the use of H₂ gas, good for scaling up.[3] | May require elevated temperatures. |
| Lewis Acid Cleavage | AlCl₃ or SnCl₄, anisole, CH₂Cl₂, 0 °C to rt | Can be selective for benzyl esters over other groups.[1] | Requires stoichiometric amounts of Lewis acid; workup can be challenging.[1] |
| Strong Acid Cleavage | TFA (5-10 equiv), anisole, CH₂Cl₂, 0 °C to rt | Effective for substrates intolerant to hydrogenation. | Only suitable for acid-stable substrates; can cleave other acid-labile groups.[1] |
Table 2: Common Scavengers for Tert-Butyl Deprotection and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocation scavenger | 2.5-5% (v/v) | Reduces tryptophan side products and minimizes other alkylations.[9] |
| Water | General | 2.5-5% (v/v) | Traps the tert-butyl cation.[5] |
| Thioanisole | Cys, Met | 5% (v/v) | Effective for preventing alkylation of sulfur-containing residues.[10] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[9] |
Experimental Protocols
Protocol 1: General Procedure for Benzyl Ester Deprotection by Catalytic Hydrogenation
-
Preparation: In a round-bottom flask, dissolve the benzyl ester substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.[1]
-
Inerting: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[3]
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% palladium on carbon (Pd/C). The typical catalyst loading is 10 mol% with respect to the substrate.[1]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[1][3]
-
Reaction: Stir the reaction mixture vigorously at room temperature.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. Further purification can be performed if necessary.[1]
Protocol 2: General Procedure for Tert-Butyl Ester Deprotection using TFA
-
Preparation: Dissolve the tert-butyl protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[6]
-
Cooling: Cool the solution to 0°C in an ice bath.[6]
-
Scavenger Addition (Optional): If your substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[6][9]
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). A 1:1 mixture of TFA and DCM is a common starting point.[5][6][7]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[5]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[6][9]
-
Isolation: The crude product can be further purified, for example, by precipitation from diethyl ether.[12]
Protocol 3: HPLC Method for Reaction Monitoring and Purity Analysis
-
Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.[6]
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% TFA in Water.[5]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A suitable gradient, for example, 5% to 95% B over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 214 nm and 254 nm).
-
-
Analysis: Inject the quenched sample into the HPLC system. Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
impact of scavengers on the stability of Asp(Obzl) during cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of Asp(Obzl) during peptide cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with Asp(Obzl) during cleavage?
A1: The main issue is the formation of a cyclic aspartimide intermediate. This occurs through the intramolecular cyclization of the aspartic acid residue, where the backbone amide nitrogen attacks the side-chain β-carboxyl group. This side reaction is particularly prevalent under both strong acidic and basic conditions. The benzyl ester (Obzl) protecting group makes the aspartic acid residue susceptible to this reaction. The resulting aspartimide is unstable and can lead to several undesirable byproducts, including racemization of the aspartic acid residue, and the formation of α- and β-aspartyl peptides, which are often difficult to separate from the target peptide.[1][2]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The amino acid residue immediately following the aspartic acid has a significant impact on the rate of aspartimide formation. Sequences where Asp is followed by a small, sterically unhindered amino acid are most prone to this side reaction.[1] Problematic sequences include:
-
Asp-Gly
-
Asp-Asn
-
Asp-Ser
-
Asp-Ala
Q3: How do scavengers in the cleavage cocktail impact Asp(Obzl) stability?
A3: Scavengers are crucial for minimizing side reactions during cleavage. During the removal of protecting groups with strong acids like Trifluoroacetic Acid (TFA), highly reactive cationic species are generated. Scavengers, such as triisopropylsilane (TIS) and water, are added to the cleavage cocktail to trap these carbocations.[1][2][3] This prevents them from re-attaching to the peptide or modifying sensitive residues. While scavengers are essential for overall peptide integrity, the primary strategy to prevent aspartimide formation from Asp(Obzl) involves optimizing cleavage conditions and, in some cases, using alternative protecting groups.[2][4]
Q4: Can I detect aspartimide formation using standard analytical techniques?
A4: Yes, aspartimide formation and its subsequent products can be detected by HPLC and mass spectrometry.[1][2]
-
HPLC: You may observe multiple peaks eluting close to your main product. The β-aspartyl peptide can be particularly difficult to resolve from the desired α-aspartyl peptide.[1]
-
Mass Spectrometry: The formation of the aspartimide intermediate results in a mass loss of 18 Da (loss of water) from the peptide.[1] The subsequent hydrolysis products (α- and β-aspartyl peptides) will have the same mass as the target peptide, but the presence of the -18 Da species is a strong indicator that the side reaction has occurred.[1]
Troubleshooting Guides
This section addresses common problems encountered during the cleavage of peptides containing Asp(Obzl).
Issue 1: Low yield and purity of the final peptide, with multiple peaks observed on HPLC.
-
Potential Cause: Aspartimide formation leading to a mixture of α- and β-aspartyl peptides and potential racemization.[1][2]
-
Solution:
-
Optimize Cleavage Conditions: Perform the cleavage at a lower temperature. For strong acid cleavage (e.g., with HF or TFA), reducing the temperature to 0°C or even lower can significantly decrease the rate of aspartimide formation.[4]
-
Modify Cleavage Cocktail: Ensure your cleavage cocktail contains appropriate scavengers. A common mixture is TFA/TIS/water (95:2.5:2.5 v/v/v).[2] For peptides with other sensitive residues like Cys, Met, or Trp, a more robust cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary.
-
Consider Milder Cleavage Methods: If compatible with other protecting groups in your peptide, consider using a milder deprotection method like catalytic transfer hydrogenation, which is less prone to causing aspartimide formation compared to strong acidolysis.[2]
-
Issue 2: Mass spectrometry shows a significant peak at -18 Da from the expected mass.
-
Potential Cause: This mass loss corresponds to the formation of the cyclic aspartimide intermediate.[1]
-
Solution:
-
Review Synthesis Strategy: This side reaction is often initiated during the synthesis steps, especially in Fmoc-SPPS which uses repeated base treatments. While Asp(Obzl) is more common in Boc-SPPS, if basic conditions were used at any stage, they could be the root cause.
-
Future Synthesis Considerations: For highly problematic sequences, consider using an aspartic acid derivative with a bulkier side-chain protecting group, such as cyclohexyl (OcHex), which offers more steric hindrance and reduces the likelihood of cyclization.[4] Another highly effective strategy is to use backbone protection, for example by using a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH for Asp-Gly sequences, which completely prevents aspartimide formation.[4]
-
Data Presentation
The choice of the side-chain protecting group for aspartic acid is a critical factor in minimizing aspartimide formation. The following table summarizes the relative effectiveness of different protecting groups in reducing this side reaction.
| Aspartic Acid Derivative | % Target Peptide Remaining | % Aspartimide & Related By-products | % D-Aspartate | Key Considerations |
| Fmoc-Asp(OtBu)-OH | 65.2 | 34.8 | 10.5 | Standard protecting group, but offers insufficient protection in susceptible sequences. |
| Fmoc-Asp(OMpe)-OH | 85.1 | 14.9 | 3.9 | Increased steric bulk provides better protection than OtBu. |
| Fmoc-Asp(OBno)-OH | 99.2 | 0.8 | 0.3 | Highly effective at suppressing aspartimide formation and racemization. |
Data adapted from comparative studies on model peptides prone to aspartimide formation. While not a direct comparison with Asp(Obzl), this illustrates the principle of using sterically hindered protecting groups.[5]
Experimental Protocols
Protocol 1: Standard TFA-Based Cleavage
This protocol is suitable for many peptides containing Asp(Obzl) but may require optimization for particularly sensitive sequences.
-
Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in Dichloromethane (DCM) for 15-30 minutes in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. A common cocktail is TFA/TIS/water (95:2.5:2.5 v/v/v) . For 100 mg of resin, prepare 1-2 mL of the cocktail.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.[2] For sensitive sequences, perform this step at 0°C.
-
Peptide Filtration: Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[2]
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold ether.[2]
-
Drying and Analysis: Dry the crude peptide pellet under vacuum. Analyze the purity and identity of the peptide by HPLC and mass spectrometry.[2]
Mandatory Visualization
Caption: Mechanism of aspartimide formation from Asp(Obzl).
Caption: General workflow for peptide cleavage and deprotection.
Caption: Troubleshooting logic for Asp(Obzl) cleavage issues.
References
Technical Support Center: Analysis of Byproducts in H-Asp(Obzl)-OtBu.HCl Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting byproducts that may arise during chemical reactions involving H-Asp(Obzl)-OtBu.HCl.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in reactions with this compound, particularly in peptide synthesis?
A1: The primary byproduct of concern, especially during Fmoc-based solid-phase peptide synthesis (SPPS), is the formation of an aspartimide intermediate.[1][2] This intramolecular cyclization can lead to a mixture of impurities, including the desired α-peptide, the undesired β-peptide, and racemized products.[2] Other potential impurities include:
-
Dipeptide impurities: These can form during the synthesis of the protected amino acid itself.[3]
-
Hydrolysis products: Cleavage of the benzyl (Bzl) or tert-butyl (tBu) protecting groups can occur under acidic or basic conditions.[3]
-
Unreacted starting materials: Residual this compound or other reagents may remain in the final product.
-
Deletion sequences: In peptide synthesis, this refers to peptides where one or more amino acids were not successfully coupled.[3]
Q2: Which analytical techniques are most effective for identifying these byproducts?
A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive byproduct profiling:[3]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. Reverse-phase HPLC with a C18 column is commonly used.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify byproducts by providing their molecular weights.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is crucial for the definitive identification and characterization of unknown impurities.[3][4]
Q3: How can I minimize aspartimide formation during peptide synthesis?
A3: Minimizing aspartimide formation is critical for obtaining high-purity peptides. Here are some strategies:
-
Use of sterically hindered protecting groups: Protecting groups bulkier than OtBu, such as 3-methyl-pent-3-yl (OMpe) or 2,4-dimethyl-pent-3-yl (ODmPent), can significantly reduce aspartimide formation.
-
Optimize reaction conditions: Use milder coupling reagents and bases. For Fmoc removal, using piperidine in DMF at reduced temperatures and for shorter times can be beneficial.[1]
-
Introduction of additives: Adding a small amount of an acid scavenger, such as HOBt, to the piperidine solution during Fmoc deprotection can help suppress aspartimide formation.[5]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of this compound reactions.
| Observation | Potential Cause | Suggested Action | Analytical Confirmation |
| Unexpected peaks in HPLC chromatogram | Presence of one or more byproducts. | Optimize HPLC gradient and mobile phase to improve separation.[3] | Collect fractions and analyze by LC-MS to determine molecular weights. |
| Co-eluting impurity. | Modify the HPLC method (e.g., change the column, mobile phase composition, or temperature).[3] | Further analysis by high-resolution mass spectrometry or NMR. | |
| LC-MS shows a mass corresponding to the loss of the benzyl group (–90 Da) | Hydrolysis of the benzyl ester. | Ensure anhydrous conditions during synthesis and storage. Avoid exposure to strong acids.[3] | Compare the retention time with a standard of H-Asp(OH)-OtBu.HCl if available. |
| LC-MS shows a mass corresponding to the loss of the tert-butyl group (–56 Da) | Hydrolysis of the tert-butyl ester. | Avoid exposure to strong acids.[3] | Compare the retention time with a standard of H-Asp(Obzl)-OH if available. |
| Multiple peaks with the same mass in LC-MS | Presence of diastereomers due to racemization, possibly via aspartimide formation. | Purify the product using preparative HPLC. For future syntheses, employ strategies to minimize aspartimide formation. | Chiral HPLC or NMR analysis may be required to confirm the presence of different stereoisomers. |
| Broad or tailing peaks in HPLC | Poor column condition or inappropriate mobile phase. | Flush the column with a strong solvent or replace it. Adjust the pH of the mobile phase.[3] | N/A |
| Sample overload. | Reduce the amount of sample injected onto the column.[3] | N/A |
Experimental Protocols
HPLC Method for Purity Analysis and Byproduct Separation
This is a general-purpose reverse-phase HPLC method that can be adapted for the analysis of this compound and its byproducts. Method optimization may be required.[3]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
LC-MS Method for Byproduct Identification
This method is designed to be coupled with the HPLC separation described above to obtain molecular weight information for unknown peaks.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: 100-1000 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
NMR Spectroscopy for Structural Elucidation
¹H NMR is a valuable tool for confirming the structure of the desired product and identifying byproducts.
-
Solvent: DMSO-d₆ or D₂O
-
Concentration: 5-10 mg/mL
-
Spectrometer: 400 MHz or higher
-
Key Signals for this compound:
-
Signals corresponding to the benzyl and tert-butyl protecting groups.
-
Characteristic signals for the α- and β-protons of the aspartic acid backbone.
-
-
Byproduct Identification: The presence of unexpected signals may indicate impurities. For example, the formation of a dipeptide would result in a more complex spectrum with additional amide and amino acid proton signals.
Quantitative Data Summary
| Potential Byproduct | Typical Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Notes |
| This compound | 315.80 | 280.15 | Desired Product |
| Aspartimide derivative | 261.13 | 262.14 | Intramolecular cyclization product. |
| H-Asp(OH)-OtBu.HCl (de-benzylated) | 225.66 | 190.11 | Loss of the benzyl group. |
| H-Asp(Obzl)-OH.HCl (de-tert-butylated) | 259.69 | 224.09 | Loss of the tert-butyl group. |
| Dipeptide Impurity | Varies | Varies | Will have a significantly higher molecular weight. |
Visual Workflows
Caption: Experimental workflow for byproduct identification.
References
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with H-Asp(Obzl)-OtBu.HCl: A Strategic Approach to Aspartic Acid Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids like aspartic acid is a critical decision that profoundly influences the purity, yield, and side-reaction profile of the final peptide. While standard derivatives such as Fmoc-Asp(OtBu)-OH are widely used, non-standard reagents like H-Asp(Obzl)-OtBu.HCl offer a unique orthogonal protection strategy. This guide provides an objective comparison of this compound with its more common counterparts, supported by established experimental principles and data for related compounds, to inform its strategic application and subsequent HPLC analysis.
The core distinction of this compound lies in its mixed and orthogonal side-chain protection. The benzyl (Bzl) ester on the β-carboxyl group is removable by hydrogenolysis, while the tert-butyl (OtBu) ester at the C-terminus is cleaved by strong acid. This contrasts with the standard Fmoc/tBu strategy where both the side-chain and C-terminal protecting groups are typically acid-labile.
Performance Comparison of Aspartic Acid Derivatives
The selection of an aspartic acid derivative is fundamentally a strategic choice based on the desired peptide's sequence and the overall synthetic scheme. The following table summarizes the key characteristics of this compound in a theoretical context, compared to the well-documented performance of standard reagents.
| Performance Parameter | This compound (Theoretical) | Fmoc-Asp(OtBu)-OH (Established) | H-Asp(OBzl)-OBzl.HCl (Established) |
| Primary Use Case | Orthogonal protection schemes; synthesis of peptide fragments for convergent synthesis. | Standard Fmoc/tBu SPPS. | Boc/Bzl SPPS; synthesis of protected peptide fragments. |
| Side-Chain Protection | Benzyl (Bzl) | tert-Butyl (tBu) | Benzyl (Bzl) |
| Cleavage Conditions | Hydrogenolysis (for side chain) | Strong acid (e.g., TFA) | Hydrogenolysis or strong acid (e.g., HF) |
| Aspartimide Formation | Potentially reduced during acidic cleavage, but still a risk during basic Fmoc deprotection. | A significant side reaction, particularly in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[1] | Prone to aspartimide formation under both acidic and basic conditions.[2] |
| Compatibility | Requires a multi-step cleavage process if used in standard SPPS. | Fully compatible with standard Fmoc/tBu SPPS protocols.[3] | Primarily used in Boc/Bzl SPPS; orthogonal to Fmoc chemistry.[4] |
| Purity Profile | Dependent on the efficiency of the two-step cleavage and potential for side reactions during synthesis. | Purity can be compromised by aspartimide formation and other acid-catalyzed side products. | Can be high if aspartimide formation is minimized. |
Mitigating Aspartimide Formation: A Major Challenge
A notorious side reaction associated with aspartic acid in Fmoc SPPS is the formation of a succinimide derivative, known as aspartimide.[1] This intramolecular cyclization is base-catalyzed and can occur during the repeated piperidine treatments for Fmoc deprotection. The resulting aspartimide can then be cleaved by piperidine to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate by HPLC.[1]
For particularly problematic sequences, the use of sterically bulkier side-chain protecting groups has been shown to reduce aspartimide formation.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)
This protocol outlines a standard cycle for the incorporation of an amino acid during Fmoc-based SPPS.
-
Resin Swelling: The peptide-resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.[5]
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF.[4][5] This step is typically repeated.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the deprotection byproducts.[5]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and then coupled to the deprotected N-terminus of the peptide-resin.[5]
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.[4]
Peptide Cleavage and Deprotection
For Peptides Synthesized with Fmoc-Asp(OtBu)-OH:
A standard cleavage cocktail is used to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.
-
Reagents:
-
Trifluoroacetic acid (TFA): 95%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
-
Procedure:
-
The peptide-resin is washed with dichloromethane (DCM) and dried.
-
The cleavage cocktail is added to the resin and the mixture is incubated at room temperature for 1.5-2 hours.
-
The resin is filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.
-
The crude peptide is collected by centrifugation and dried under vacuum.
-
For Peptides Synthesized with this compound (Theoretical Protocol):
A two-step cleavage process would be necessary to selectively deprotect the side chain and the C-terminus.
-
Side-Chain Deprotection (Hydrogenolysis):
-
The peptide-resin is suspended in a suitable solvent (e.g., DMF, MeOH).
-
A palladium catalyst (e.g., 10% Pd/C) is added.
-
The mixture is subjected to hydrogen gas (H₂) at atmospheric or elevated pressure until the Bzl group is cleaved.
-
-
C-Terminal Deprotection and Resin Cleavage (Acidolysis):
-
Following hydrogenolysis, the resin is washed and dried.
-
The peptide is then cleaved from the resin and the C-terminal OtBu group is removed using a standard TFA-based cleavage cocktail as described above.
-
HPLC Analysis of Synthesized Peptides
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for analyzing the purity of crude synthetic peptides and for their purification.
-
Principle: Peptides are separated based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase.
-
Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in water is used to elute the peptides. Both solvents are usually modified with an ion-pairing agent like 0.1% TFA to improve peak shape.
-
Detection: Peptides are typically detected by their absorbance at 210-220 nm (the peptide bond) or at 280 nm if the sequence contains aromatic residues like tryptophan or tyrosine.
Expected Observations in HPLC Analysis:
-
Main Peak: The desired, full-length peptide.
-
Side Product Peaks:
-
Aspartimide-related impurities: The β-aspartyl isomer will likely elute very close to the main α-aspartyl peptide peak, often making purification challenging. The aspartimide intermediate itself may also be observed.
-
Truncated or Deletion Sequences: These are shorter peptides resulting from incomplete coupling or deprotection steps and will typically elute earlier than the main product.
-
Byproducts from Protecting Groups: Residual protecting groups or their modified forms can lead to extraneous peaks.
-
Visualizing the Workflow and Chemical Pathways
SPPS Experimental Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Aspartimide Formation Pathway
Caption: Pathway of aspartimide formation during Fmoc-SPPS.
Orthogonal Deprotection Strategy
References
A Comparative Guide to the Mass Spectrometry Characterization of Asp(Obzl)-Containing Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical determinant of yield and purity. Aspartic acid (Asp) residues are particularly susceptible to side reactions, most notably the formation of aspartimide, which can lead to a cascade of impurities. The benzyl ester (Obzl) is a commonly used protecting group for the side chain of Asp, particularly in Boc solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the mass spectrometry characterization of Asp(Obzl)-containing peptides with alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Asp Protecting Groups
The primary challenge in synthesizing peptides containing Asp is the base-catalyzed intramolecular cyclization to form a five-membered succinimide ring, known as an aspartimide.[1] This side reaction is highly dependent on the amino acid sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[1] The aspartimide can subsequently undergo hydrolysis to yield a mixture of the desired α-peptide and the undesired β-peptide, as well as racemization at the Asp residue.[2] In the context of Fmoc-SPPS, the piperidine used for deprotection can also attack the aspartimide ring, leading to the formation of piperidide adducts.[3]
The choice of the Asp side-chain protecting group plays a crucial role in mitigating these side reactions. While the tert-butyl (tBu) ester is common in Fmoc-SPPS, the benzyl (Bzl) ester is a staple in Boc-SPPS. The following table summarizes the relative performance of different protecting groups in preventing aspartimide formation, a key indicator of peptide purity that is readily quantifiable by mass spectrometry.
| Protecting Group | Chemical Strategy | Key Advantages | Key Disadvantages | Typical Purity (% Target Peptide) |
| Benzyl (Bzl) | Boc-SPPS | Well-established, cost-effective. | Prone to aspartimide formation under both acidic and basic conditions.[3] | Variable, can be low in problematic sequences. |
| tert-Butyl (tBu) | Fmoc-SPPS | Widely used, compatible with standard Fmoc chemistry. | Highly susceptible to aspartimide formation in sensitive sequences.[1] | ~65% in a model peptide prone to aspartimide formation.[1] |
| 3-Methylpent-3-yl (OMpe) | Fmoc-SPPS | Increased steric hindrance compared to tBu. | Offers better but not complete protection against aspartimide formation.[4] | ~85% in a model peptide prone to aspartimide formation.[1] |
| 5-n-butyl-5-nonyl (OBno) | Fmoc-SPPS | Very bulky, provides excellent steric shielding. | Significantly reduces aspartimide formation.[4] | >98% in a model peptide prone to aspartimide formation.[1] |
| Cyanosulfurylide (CSY) | Fmoc-SPPS | Masks the carboxylic acid as a stable C-C bonded ylide. | Completely prevents aspartimide formation under basic conditions.[5][6] | High, as aspartimide formation is suppressed.[5] |
Quantitative data is based on stress tests involving prolonged piperidine treatment of model peptides known to be prone to aspartimide formation and analyzed by LC-MS.[1]
Mass Spectrometry Characterization of Asp(Obzl)-Containing Peptides and Side Products
Mass spectrometry is an indispensable tool for characterizing synthetic peptides and identifying impurities. When analyzing peptides containing Asp(Obzl), several key species can be monitored.
-
Target Peptide: The primary species of interest with the expected molecular weight.
-
Aspartimide: This side product is characterized by a mass loss of 18 Da (the mass of water) from the parent peptide.[3]
-
α- and β-peptides: These are isobaric with the target peptide, meaning they have the same mass, making them indistinguishable by MS alone.[2] Chromatographic separation (LC-MS) is essential for their differentiation.
-
Piperidide Adducts: In Fmoc-SPPS, these adducts will show a mass increase corresponding to the addition of piperidine to the aspartimide intermediate.[3]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis for Quantification of Aspartimide Formation
This protocol outlines a general method for the comparative analysis of crude peptide mixtures to quantify the extent of aspartimide formation.
1. Sample Preparation:
-
Cleave the synthesized peptides from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for Fmoc-SPPS).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15 minutes) to ensure separation of the target peptide from its impurities.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Acquire full scan MS data to identify the molecular ions of the target peptide and the aspartimide (-18 Da). Use tandem MS (MS/MS) to confirm the identity of the peaks by fragmentation analysis.
3. Data Analysis:
-
Integrate the peak areas of the target peptide and the aspartimide from the extracted ion chromatograms (EICs).
-
Calculate the percentage of aspartimide formation as: (Area_aspartimide / (Area_target_peptide + Area_aspartimide)) * 100.
Protocol 2: MALDI-TOF Analysis for Rapid Screening
This protocol is suitable for rapid screening of peptide synthesis products.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of the crude peptide in 50% acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Prepare a saturated solution of a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50% acetonitrile/water with 0.1% TFA.
-
Mix the peptide solution and the matrix solution in a 1:1 ratio on the MALDI target plate and allow to air dry.
2. MALDI-TOF MS Conditions:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Positive ion reflector mode for higher mass accuracy.
-
Laser Intensity: Optimize for best signal-to-noise ratio while avoiding in-source fragmentation.
-
Mass Range: Set to cover the expected molecular weights of the target peptide and potential side products.
3. Data Analysis:
-
Identify the peak corresponding to the target peptide [M+H]⁺.
-
Look for a peak at [M-18+H]⁺, which indicates the presence of the aspartimide.
Visualization of Key Processes
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Orthogonal Protection in Peptide Synthesis: A Comparative Guide to H-Asp(Obzl)-OtBu.HCl
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly impacting yield, purity, and the prevention of side reactions. Aspartic acid, a trifunctional amino acid, presents a notorious challenge due to the propensity of its side-chain carboxyl group to induce aspartimide formation, leading to racemization and the generation of difficult-to-separate impurities.[1][2][3] This guide provides an in-depth comparison of the orthogonally protected aspartic acid derivative, H-Asp(Obzl)-OtBu.HCl, with other protection strategies, supported by experimental data and detailed protocols.
The core advantage of this compound lies in its orthogonal protection scheme . The side-chain β-carboxyl group is protected by a benzyl ester (Obzl), while the C-terminal α-carboxyl group is protected as a tert-butyl ester (OtBu). This orthogonality allows for the selective removal of one protecting group under specific conditions without affecting the other, offering precise control over the synthetic route.[4][5]
Performance Comparison of Aspartic Acid Protection Strategies
The choice of protecting group for the aspartic acid side chain has a significant impact on the suppression of aspartimide formation, a major source of impurities in peptide synthesis. The following table summarizes quantitative data from studies on model peptides, comparing the performance of different side-chain protecting groups. While direct experimental data for this compound is not extensively published in a side-by-side comparison, the data for benzyl-type protecting groups (like OBno) versus the standard tert-butyl (OtBu) group highlights the benefits of strategic protector group selection.
| Protecting Group Strategy | Model Peptide Sequence | Treatment Conditions (Simulating Multiple Deprotection Cycles) | Target Peptide (%) | Aspartimide (%) | D-Aspartate (%) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDG YI | 20% Piperidine in DMF, 200 min | 2.1 | 71.5 | 26.4 | [3] |
| Fmoc-Asp(OMpe)-OH | VKDG YI | 20% Piperidine in DMF, 200 min | 10.9 | 65.2 | 23.9 | [3] |
| Fmoc-Asp(OBno)-OH | VKDG YI | 20% Piperidine in DMF, 200 min | 74.1 | 1.2 | 24.7 | [3] |
| Fmoc-Asp(OtBu)-OH | VKDN YI | 20% Piperidine in DMF, 200 min | 5.5 | 94.5 | - | [2] |
| Fmoc-Asp(OBno)-OH | VKDN YI | 20% Piperidine in DMF, 200 min | 99.3 | 0.7 | - | [2] |
| Fmoc-Asp(OtBu)-OH | VKDR YI | 20% Piperidine in DMF, 200 min | 86.8 | 13.2 | - | [2] |
| Fmoc-Asp(OBno)-OH * | VKDR YI | 20% Piperidine in DMF, 200 min | 99.6 | 0.4 | - | [2] |
Note: OBno (5-n-butyl-5-nonyl ester) is a derivative of a benzyl ester protecting group and serves as a strong indicator of the performance of benzyl-type protection in minimizing aspartimide formation.
The data clearly demonstrates that the use of a benzyl-type protecting group significantly reduces aspartimide formation compared to the standard OtBu and even the bulkier OMpe protecting groups, especially in the challenging Asp-Gly sequence.[3] This underscores the primary advantage of the Obzl group in the this compound building block for maintaining the integrity of the peptide backbone.
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-yield peptide synthesis. Below are representative protocols for the incorporation and selective deprotection of an orthogonally protected aspartic acid residue.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines a standard cycle for the incorporation of an amino acid during Fmoc-based SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 15 mL).
-
-
Amino Acid Coupling:
-
Dissolve the N-α-Fmoc protected amino acid (e.g., Fmoc-Ala-OH, 3 equivalents) and a coupling agent (e.g., HCTU, 3 equivalents) in DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin with DMF (3 x 15 mL).
-
Protocol 2: Orthogonal Deprotection of Obzl and OtBu Groups
This protocol describes the selective removal of the Obzl and OtBu protecting groups.
A. Selective Deprotection of the C-terminal tert-Butyl Ester (OtBu)
This step is typically performed at the end of the synthesis, along with cleavage from the resin.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA): Triisopropylsilane (TIS): Water (95:2.5:2.5).
-
Cleavage and Deprotection:
-
Wash the dried peptide-resin with Dichloromethane (DCM).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
B. Selective Deprotection of the Side-Chain Benzyl Ester (Obzl)
This allows for side-chain modification while the peptide remains anchored to the resin and the C-terminus is protected.
-
Reaction Setup: Swell the peptide-resin in a suitable solvent like DCM or THF.
-
Catalytic Hydrogenolysis:
-
Add a palladium catalyst, such as 10% Pd/C, to the resin suspension.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by HPLC analysis of a small cleaved sample. The reaction is typically complete within a few hours.
-
-
Post-Deprotection:
-
Filter the resin to remove the catalyst and wash thoroughly with DMF and DCM.
-
The peptide-resin with the deprotected aspartic acid side chain is now ready for subsequent modification.
-
Visualizing the Advantages: Signaling Pathways and Workflows
Diagrams illustrating the key chemical transformations are essential for understanding the strategic utility of orthogonal protection.
Caption: Orthogonal deprotection strategy of H-Asp(Obzl)-OtBu.
Caption: Mechanism of aspartimide formation in SPPS.
Conclusion
The use of this compound offers a powerful strategy for the synthesis of complex peptides by providing an orthogonal protection scheme that allows for selective side-chain modification and C-terminal elongation. The key advantage of employing a benzyl-type protection for the aspartic acid side chain is the significant reduction in the formation of aspartimide, a critical side reaction that compromises peptide purity and yield. The experimental data, although not directly on this compound, strongly supports the superiority of benzyl-type protecting groups over the standard tert-butyl group in mitigating this problematic side reaction. For researchers aiming for high-purity, complex peptides, particularly those containing aspartic acid in sensitive sequences, the adoption of an orthogonal protection strategy with this compound is a highly recommended approach.
References
- 1. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
A Head-to-Head Battle of Protecting Groups: Benzyl Ester vs. Tert-Butyl Ester
In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and peptide development, the judicious selection of protecting groups is a critical determinant of success. Among the myriad of choices for carboxylic acid protection, the benzyl (Bn) and tert-butyl (t-Bu) esters stand out as two of the most frequently employed workhorses. Their widespread use stems from a combination of reliable protection and selective deprotection capabilities. However, their distinct chemical properties dictate their suitability for different synthetic strategies. This guide provides a comprehensive comparison of the stability of benzyl and tert-butyl esters under a variety of conditions, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
Orthogonality: The Key to Strategic Deprotection
The primary advantage of using benzyl and tert-butyl esters in a multi-step synthesis lies in their orthogonality . This means that one can be selectively removed in the presence of the other by choosing specific reagents and reaction conditions. This principle is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with multiple functional groups that require protection.[1][2]
In essence:
-
Benzyl esters are characteristically cleaved under reductive conditions (hydrogenolysis) .
-
Tert-butyl esters are labile to acidic conditions .
This fundamental difference allows for a strategic approach to deprotection, as illustrated in many peptide synthesis strategies.[3]
Comparative Stability Under Various Conditions
The stability of a protecting group is not absolute and is highly dependent on the specific chemical environment. A detailed understanding of their behavior under acidic, basic, and reductive conditions is crucial for preventing premature deprotection and ensuring the integrity of the target molecule.
| Condition | Reagent(s) | Benzyl Ester Stability | Tert-Butyl Ester Stability |
| Strongly Acidic | TFA, HCl, H₂SO₄ | Generally stable, but can be cleaved with strong acids like HF or TFMSA.[1] | Labile . Readily cleaved.[4] |
| Mildly Acidic | Aqueous H₃PO₄, Yb(OTf)₃, ZnBr₂ | Stable.[5] | Can be selectively cleaved under specific mild acidic conditions.[5] |
| Strongly Basic | NaOH, KOH | Can be cleaved by saponification, though generally more resistant than simple alkyl esters. | Highly Stable . Resistant to basic hydrolysis.[4] |
| Mildly Basic | Piperidine (20% in DMF) | Stable.[1] | Stable. |
| Hydrogenolysis | H₂, Pd/C | Labile . Readily cleaved.[5] | Stable .[4] |
| Oxidative | DDQ | Stable (p-methoxybenzyl esters are labile).[6] | Stable. |
| Nucleophilic | Hydrazine | Stable. | Stable. |
Data Interpretation: The table above highlights the distinct stability profiles of the two esters. The tert-butyl ester's exceptional stability to basic and hydrogenolytic conditions makes it an ideal choice when these reaction types are required in the synthetic sequence. Conversely, the benzyl ester's resilience to acidic conditions allows for the selective deprotection of tert-butyl esters in its presence. For instance, in peptide synthesis, the N-terminal Boc group can be removed with trifluoroacetic acid (TFA) without affecting a C-terminal benzyl ester.[1]
Cleavage Mechanisms and Experimental Workflows
The differing cleavage pathways for benzyl and tert-butyl esters are fundamental to their orthogonal nature.
Tert-Butyl Ester Cleavage: An Acid-Catalyzed Elimination
The deprotection of a tert-butyl ester proceeds through an acid-catalyzed E1 elimination mechanism. The reaction is initiated by protonation of the ester carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation to form isobutylene.
A typical experimental workflow for the cleavage of a tert-butyl ester using trifluoroacetic acid (TFA) involves dissolving the protected compound in a suitable solvent and treating it with TFA.
Benzyl Ester Cleavage: A Reductive Hydrogenolysis
The removal of a benzyl ester is most commonly achieved through catalytic hydrogenolysis. In this process, the benzylic C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst, yielding the carboxylic acid and toluene as a byproduct.
The experimental setup for hydrogenolysis typically involves bubbling hydrogen gas through a solution of the benzyl ester in the presence of a palladium on carbon catalyst.
Experimental Protocols
Protocol 1: Cleavage of a Tert-Butyl Ester with Trifluoroacetic Acid (TFA)
Materials:
-
Tert-butyl ester protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl ester protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
To the stirred solution, add trifluoroacetic acid (TFA) in a 1:1 ratio with the DCM.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene may be necessary to remove residual TFA.
-
The resulting crude carboxylic acid can be purified by crystallization or column chromatography if required.
Protocol 2: Cleavage of a Benzyl Ester by Catalytic Hydrogenolysis
Materials:
-
Benzyl ester protected compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Celite®
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the benzyl ester protected compound in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 5-10 mol% of palladium relative to the substrate.
-
Seal the flask and flush the system with an inert gas (e.g., nitrogen or argon).
-
Introduce a hydrogen atmosphere by attaching a hydrogen-filled balloon or by connecting to a hydrogen gas line.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion of the reaction, carefully vent the hydrogen gas and flush the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. Further purification can be performed if necessary.
Conclusion
Both benzyl and tert-butyl esters are invaluable tools in the synthetic chemist's arsenal for the protection of carboxylic acids. The choice between them should be guided by the overall synthetic strategy, particularly the nature of the other functional groups present in the molecule and the planned subsequent reaction steps. The tert-butyl ester offers robust protection against basic and reductive conditions, with a straightforward acidic deprotection protocol. The benzyl ester, on the other hand, provides excellent stability in acidic and basic media, with its removal being elegantly achieved through the mild and selective process of hydrogenolysis. A thorough understanding of their respective stabilities and cleavage mechanisms is paramount for the successful execution of complex organic syntheses.
References
A Comparative Analysis of Coupling Reagents for H-Asp(Obzl)-OtBu.HCl in Peptide Synthesis
For researchers and professionals in drug development, the selection of an appropriate coupling reagent is a critical determinant of success in peptide synthesis. The choice becomes even more crucial when incorporating amino acids like aspartic acid derivatives, which are prone to side reactions. H-Asp(Obzl)-OtBu.HCl, with its distinct side-chain and C-terminal protecting groups, requires careful consideration of the coupling methodology to maximize yield and purity.
The primary challenge during the incorporation of aspartic acid is the potential for aspartimide formation, a side reaction that can lead to impurities such as α- and β-peptide linkages and racemization.[1][2][3] This guide provides an objective comparison of commonly used coupling reagents for this compound, focusing on their performance, efficiency, and propensity to minimize side reactions, supported by experimental protocols.
Data Presentation: Comparison of Coupling Reagent Performance
While direct, head-to-head quantitative data for the coupling of this compound with every available reagent is not extensively published in a single study, the following table summarizes the performance of key coupling reagents. This is based on their general efficacy in peptide synthesis and their known impact on side reactions.[1]
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Fast reaction rates, high yields (often >90%), effective for sterically hindered couplings.[1][4] | Higher cost, potential for side reactions if used in excess.[1][5] |
| HBTU | Uronium Salt | High | Low | Well-established and reliable for routine synthesis.[1][5] | Less reactive than HATU, can be less effective for difficult sequences.[1] Excess reagent can block the N-terminal.[5] |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization; byproducts are generally less hazardous than those from BOP.[1][5] | More expensive than carbodiimides; byproducts can be difficult to remove.[6] |
| EDC/HOBt | Carbodiimide/Additive | Moderate to High | Low (with HOBt) | Water-soluble byproducts (for EDC), making it suitable for both solution-phase and solid-phase applications.[1][7] | Can be less efficient for sterically hindered couplings.[1] |
| COMU | Uronium Salt | Very High | Very Low | High efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[1][8] | Relatively newer compared to HBTU/HATU.[1] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. The following are representative solution-phase protocols for coupling a generic N-protected amino acid to this compound.
Protocol 1: Amide Bond Formation using HATU
This protocol is adapted for high-efficiency coupling, leveraging the high reactivity of HATU.[4]
-
Preparation of Amine: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.[4]
-
Pre-activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (e.g., Z-Ala-OH) (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.[4]
-
Activation: Slowly add DIPEA (2.0 eq) to the carboxylic acid/HATU mixture. Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.[4]
-
Coupling Reaction: Add the neutralized H-Asp(Obzl)-OtBu solution (from step 1) dropwise to the pre-activated carboxylic acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.[4]
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Once complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (aqueous), saturated NaHCO₃ solution (aqueous), and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[4][9]
Protocol 2: Amide Bond Formation using EDC/HOBt
This protocol utilizes the classic carbodiimide method, which is cost-effective and generates water-soluble byproducts.[9]
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in DMF. Add this compound (1.1 eq) to the solution.[9]
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the mixture and stir for 5 minutes. The base is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction.[9]
-
Coupling Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution.[9]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[9]
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.[9]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the described experimental processes.
Caption: General workflow for solution-phase peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Peptides Containing Aspartic Acid: A Focus on Side-Chain Protection Strategies
For researchers, scientists, and drug development professionals, the successful synthesis of peptides is critically dependent on the strategic selection of protecting groups for trifunctional amino acids. Aspartic acid, in particular, presents significant challenges, primarily the formation of aspartimide-related impurities. This guide provides an objective, data-driven comparison of common side-chain protection strategies for aspartic acid, with a focus on the validation of the final peptide product.
While the specific building block H-Asp(Obzl)-OtBu.HCl is not conventional for standard solid-phase peptide synthesis (SPPS) due to its unprotected N-terminus, its protecting groups—a benzyl (Bzl) ester on the side chain and a tert-butyl (tBu) ester on the C-terminus—represent the two core strategies employed in peptide chemistry. This guide will therefore compare the validation outcomes of peptides synthesized using these two fundamental approaches: benzyl ester versus tert-butyl ester side-chain protection.
Performance Comparison: Benzyl (Bzl) vs. tert-Butyl (tBu) Side-Chain Protection
The choice between a benzyl or tert-butyl ester for the side-chain protection of aspartic acid dictates the overall synthetic strategy. The tBu group is integral to the modern Fmoc/tBu approach, while the Bzl group is a hallmark of the older Boc/Bzl strategy.[1] Each has distinct advantages and disadvantages that impact the purity and validation of the final peptide.
| Performance Parameter | H-Asp(OBzl)-based Synthesis (Boc Strategy) | H-Asp(OtBu)-based Synthesis (Fmoc Strategy) |
| Primary Synthesis Strategy | Boc-SPPS (tert-Butyloxycarbonyl) | Fmoc-SPPS (9-Fluorenylmethoxycarbonyl)[1] |
| Side-Chain Cleavage | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (HF) | Strong Acidolysis (e.g., Trifluoroacetic Acid - TFA)[1] |
| Orthogonality | Orthogonal to Boc group (stable to mild acid)[1] | Orthogonal to Fmoc group (stable to base, e.g., piperidine)[1] |
| Primary Side Reaction | Less prone to base-catalyzed aspartimide formation.[2] Potential for incomplete cleavage or catalyst poisoning (by sulfur-containing residues). Alkylation of sensitive residues (e.g., Trp, Met) can occur during final acid cleavage.[2] | Aspartimide Formation : High propensity during repeated base treatment (piperidine) for Fmoc deprotection. |
| Purity Implications | Impurities may arise from side reactions during final cleavage. | Major impurities are often aspartimide and its derivatives (β-aspartyl peptides, racemized peptides), which can be difficult to separate via HPLC. |
The Challenge of Aspartimide Formation in Fmoc-SPPS
The most significant challenge when using Asp(OtBu) in Fmoc-based SPPS is the formation of a stable five-membered ring aspartimide. This side reaction is catalyzed by the piperidine used for Fmoc deprotection. The aspartimide intermediate can then undergo nucleophilic attack by piperidine or water, leading to a mixture of the desired α-peptide, the isomeric β-peptide, and racemized products. These impurities often have the same mass and similar retention times as the target peptide, making validation and purification exceptionally difficult.
Quantitative Comparison of Alternative Side-Chain Protecting Groups
To mitigate aspartimide formation, researchers have developed alternative, sterically bulkier side-chain protecting groups that hinder the intramolecular cyclization. The following data, derived from a model scorpion toxin II peptide (VKDXYI) prone to this side reaction, demonstrates the effectiveness of these alternatives compared to the standard OtBu group after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
| Side-Chain Protecting Group | Peptide Sequence (X) | Target Peptide (%) | Aspartimide (%) | D-Asp Isomer (%) | Reference |
| -OtBu (tert-Butyl) | Gly | 26.6 | 62.4 | 19.3 | |
| -OMpe (3-Methyl-3-pentyl) | Gly | 58.7 | 35.5 | 11.1 | |
| -OBno (5-n-butyl-5-nonyl) | Gly | 89.9 | 9.9 | 1.2 | |
| -OtBu (tert-Butyl) | Asn | 60.1 | 38.3 | 11.8 | |
| -OBno (5-n-butyl-5-nonyl) | Asn | 99.2 | 0.8 | 0.3 |
Data represents the composition of crude products after treatment with 20% piperidine/DMF for 200 minutes.
As the data clearly indicates, the use of a bulkier and more flexible side-chain protecting group like 5-n-butyl-5-nonyl (OBno) dramatically reduces the formation of both aspartimide and its racemized byproducts, leading to a significantly purer crude product.
Experimental Protocols
A rigorous analytical workflow is essential to confirm the identity, purity, and quantity of the synthesized peptide, especially when aspartic acid is present.
Peptide Cleavage and Deprotection
This protocol is for peptides synthesized via the Fmoc/tBu strategy.
-
Materials : Peptide-bound resin, Cleavage Cocktail (e.g., 94% TFA, 3% Triisopropylsilane, 3% Water), cold diethyl ether.
-
Procedure :
-
Treat the peptide-bound resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[3]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Analytical Validation Workflow
This workflow uses orthogonal methods to ensure a comprehensive assessment of the peptide's quality.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective : To determine the purity of the crude peptide and to purify the target peptide.
-
Method :
-
Column : C18 stationary phase column.
-
Mobile Phase A : 0.1% TFA in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Gradient : A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) is used to elute the peptide and impurities.
-
Detection : UV absorbance at 214 nm and 280 nm.
-
-
Analysis : The purity is calculated by integrating the peak area of the target peptide relative to the total peak area. Aspartimide-related impurities may appear as pre- or post-peaks close to the main product peak.
Mass Spectrometry (MS)
-
Objective : To confirm the molecular identity of the synthesized peptide.
-
Method :
-
Couple the analytical HPLC output directly to an electrospray ionization (ESI) mass spectrometer (LC-MS).
-
Acquire mass spectra for all eluting peaks.
-
-
Analysis : Compare the observed molecular weight of the main peak with the calculated theoretical molecular weight of the target peptide. The masses of impurity peaks can help identify them as deletion sequences, aspartimide-related products, or other modifications.
Conclusion
Validating a peptide synthesized with an aspartic acid residue requires a nuanced understanding of the potential side reactions associated with the chosen protecting group strategy. While the standard Fmoc-Asp(OtBu)-OH is widely used, it carries a significant risk of aspartimide formation, which complicates purification and can compromise the integrity of the final product. The experimental data strongly suggests that for sequences prone to this side reaction, utilizing a building block with a bulkier side-chain protecting group, such as Fmoc-Asp(OBno)-OH, is a superior strategy for ensuring high purity of the crude peptide.
Regardless of the synthetic strategy, a rigorous validation workflow employing both RP-HPLC and mass spectrometry is mandatory. This orthogonal approach provides the necessary data to confirm peptide identity, accurately assess purity, and characterize impurities, thereby ensuring the quality and reliability of the final peptide product for research and drug development applications.
References
Navigating the Labyrinth of Aspartimide Formation: A Comparative Guide to Prevention Strategies
For researchers, scientists, and drug development professionals, the formation of aspartimide during solid-phase peptide synthesis (SPPS) represents a significant hurdle, leading to yield loss, challenging purification, and the generation of difficult-to-remove impurities.[1][2][3] This guide provides an objective comparison of alternative strategies to mitigate or eliminate this problematic side reaction, supported by experimental data and detailed protocols.
Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid residue, particularly when it is followed by a small amino acid like glycine.[1] This reaction results in a mixture of α- and β-peptides, as well as racemized products, complicating the synthesis of pure target peptides.[1][4] This guide explores three primary alternative strategies to the standard approach: modification of deprotection conditions, utilization of sterically hindered side-chain protecting groups, and backbone protection.
Comparative Efficacy of Aspartimide Prevention Strategies
The following table summarizes quantitative data on the effectiveness of various methods in reducing aspartimide formation. The data is compiled from studies on different model peptides, and direct comparison should be considered in the context of the specific sequences and conditions used.
| Strategy Category | Specific Method | Model Peptide/Sequence | Aspartimide Formation (%) | Reference |
| Modification of Deprotection Conditions | 20% Piperidine in DMF (Control) | Scorpion Toxin II | 16-27% | [1] |
| 5% Piperazine + 0.1 M HOBt | Not Specified | Significant Reduction | [2][5] | |
| 20% Piperidine + 0.1 M HOBt | Not Specified | Significant Reduction | [2][5] | |
| 5% Formic Acid in Deprotection Cocktail | Peptide PTH | 90% Reduction | [1] | |
| Dipropylamine (DPA) | Not Specified | Reduces Aspartimide | [1] | |
| Sterically Hindered Side-Chain Protecting Groups | Fmoc-Asp(OtBu)-OH (Control) | Scorpion Toxin II | 27% (prolonged basic treatment) | [1] |
| Fmoc-Asp(OMpe)-OH | Ac-Gly-Asp-Gly-Ala-Lys-Phe-NH₂ | Lower than OtBu | ||
| Fmoc-Asp(OBno)-OH | Teduglutide (Asp16-Asn) | 25% Reduction vs. OtBu | [1] | |
| Fmoc-Asp(OChx)-OH | Glu-Asp-Gly-Thr | 0.3% (in DIEA treatment) | [6] | |
| Backbone Protection | Fmoc-Asp(OtBu)-dmb-Gly-OH | Asp-Gly sequence | Highly Effective Prevention | |
| Non-Ester Masking Groups | Cyanosulfurylide (CSY) | Model Peptide | Complete Suppression | [7][8] |
Detailed Experimental Protocols
Modification of Fmoc Deprotection Cocktail with an Acidic Additive
This protocol describes the use of HOBt as an additive to the standard piperidine deprotection solution to buffer the basicity and reduce the rate of aspartimide formation.[2][5]
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Hydroxybenzotriazole (HOBt)
Procedure:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Dissolve HOBt in the piperidine/DMF solution to a final concentration of 0.1 M.
-
Swell the peptide-resin in DMF for 10-15 minutes.
-
Drain the DMF.
-
Add the 20% piperidine, 0.1 M HOBt in DMF solution to the resin.
-
Allow the deprotection reaction to proceed for the desired time (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF to remove residual piperidine and HOBt.
-
Proceed with the next coupling step.
Synthesis using a Sterically Hindered Aspartate Protecting Group (Fmoc-Asp(OMpe)-OH)
This protocol outlines the incorporation of an aspartic acid residue with the 3-methylpent-3-yl (OMpe) ester protecting group, which provides greater steric hindrance than the standard tert-butyl (OtBu) group.[2][5]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OMpe)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA, NMM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vessel, pre-activate the Fmoc-Asp(OMpe)-OH by dissolving it in DMF with the coupling reagent and base for 2-5 minutes.
-
Drain the DMF from the swollen resin.
-
Add the pre-activated Fmoc-Asp(OMpe)-OH solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours, or until a negative Kaiser test is observed.
-
Wash the resin thoroughly with DMF.
-
Proceed with the standard Fmoc deprotection protocol.
Incorporation of a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-dmb-Gly-OH)
This protocol describes the use of a pre-formed dipeptide where the amide nitrogen of the glycine residue is protected with a 2,4-dimethoxybenzyl (Dmb) group, effectively preventing the nucleophilic attack that initiates aspartimide formation.[5][9]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OtBu)-dmb-Gly-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA, NMM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Pre-activate the Fmoc-Asp(OtBu)-dmb-Gly-OH dipeptide in DMF with the coupling reagent and base.
-
Drain the DMF from the resin.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed. Note that coupling to the Dmb-protected secondary amine may be slower than to a primary amine.[2]
-
Monitor the reaction progress using a suitable test (e.g., Kaiser test may not be reliable; a chloranil test can be used).
-
Once coupling is complete, wash the resin thoroughly with DMF.
-
The Dmb group is typically stable to piperidine and is removed during the final TFA cleavage step.[7]
Visualizing the Strategies
The following diagrams illustrate the mechanism of aspartimide formation and the logic behind the preventative strategies.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Navigating Aspartic Acid Incorporation in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of H-Asp(Obzl)-OtBu.HCl and its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of peptides at a large scale presents a unique set of challenges where efficiency, purity, and cost must be carefully balanced. The incorporation of aspartic acid is a critical step that often introduces the risk of side reactions, most notably aspartimide formation, which can compromise the final yield and purity of the desired peptide. This guide provides a comprehensive cost-benefit analysis of H-Asp(Obzl)-OtBu.HCl and compares it with commonly used Fmoc-protected aspartic acid derivatives in the context of large-scale synthesis.
The choice of protecting group strategy for aspartic acid is intrinsically linked to the overall synthesis methodology—primarily solution-phase peptide synthesis (LPPS) or solid-phase peptide synthesis (SPPS). This compound, with its benzyl and tert-butyl protecting groups, is traditionally more aligned with solution-phase approaches. In contrast, modern large-scale peptide synthesis predominantly utilizes the Fmoc-based solid-phase strategy, for which a range of N-α-Fmoc-protected aspartic acid derivatives are available.
Performance and Cost Comparison of Aspartic Acid Derivatives
The selection of an appropriate aspartic acid derivative is a critical decision that impacts not only the prevention of side reactions but also the overall cost of the synthesis campaign. The following tables provide a comparative overview of this compound and its Fmoc-protected counterparts.
Table 1: Cost Comparison of Aspartic Acid Derivatives for Large-Scale Synthesis
| Derivative | Typical Synthesis Method | Estimated Bulk Price (per kg) | Key Cost Considerations |
| This compound | Solution-Phase (LPPS) | ~$100 - $300[1] | Lower raw material cost. Overall process costs can be higher due to labor-intensive workup and purification. |
| Fmoc-Asp(OtBu)-OH | Solid-Phase (SPPS) | ~$1,400 - $2,800[2][3][4][5][6] | Higher raw material cost. Amenable to automation, which can reduce labor costs. Risk of aspartimide formation may necessitate costly purification. |
| Fmoc-Asp(OMpe)-OH | Solid-Phase (SPPS) | ~$200,000 - $400,000 | Very high raw material cost. Significantly reduces aspartimide formation, potentially lowering purification costs and improving yield. |
| Fmoc-Asp(OBno)-OH | Solid-Phase (SPPS) | >$300,000 | Highest raw material cost. Offers the most effective suppression of aspartimide formation.[7] |
Table 2: Performance Comparison of Aspartic Acid Derivatives
| Derivative | Aspartimide Formation Risk | Typical Crude Purity | Overall Yield | Key Performance Advantages & Disadvantages |
| This compound (in LPPS) | Lower risk compared to Fmoc-SPPS with standard protecting groups.[2] | Dependent on purification at each step. | Can be high for shorter peptides with optimized protocols. | Advantages: Lower raw material cost. Disadvantages: Less amenable to automation, more complex purification, potential for side reactions during deprotection.[8] |
| Fmoc-Asp(OtBu)-OH (in SPPS) | High, especially in sensitive sequences (e.g., Asp-Gly).[9][10] | Variable, can be significantly compromised by aspartimide-related impurities. | Can be low for long or difficult sequences due to side reactions. | Advantages: Well-established for SPPS, compatible with automation. Disadvantages: High risk of aspartimide formation, leading to difficult purification and reduced yield.[8] |
| Fmoc-Asp(OMpe)-OH (in SPPS) | Significantly reduced.[10] | High | Improved compared to Fmoc-Asp(OtBu)-OH in problematic sequences. | Advantages: Drastically reduces aspartimide formation. Disadvantages: Very high cost. |
| Fmoc-Asp(OBno)-OH (in SPPS) | Negligible.[7] | Very High | Highest among the compared derivatives for problematic sequences. | Advantages: Virtually eliminates aspartimide formation.[7] Disadvantages: Extremely high cost. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthesis strategy. Below are representative protocols for the incorporation of an aspartic acid derivative in both solution-phase and solid-phase synthesis.
Protocol 1: Incorporation of this compound in Solution-Phase Peptide Synthesis (Illustrative Example)
This protocol describes a general procedure for the coupling of this compound to a protected amino acid or peptide fragment in solution.
Materials:
-
This compound
-
N-protected amino acid (e.g., Z-Gly-OH)
-
Coupling reagent (e.g., DCC, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous solvents (e.g., DCM, DMF)
-
Solutions for workup (e.g., 1 M HCl, saturated NaHCO₃, brine)
Procedure:
-
Neutralization of this compound: Dissolve this compound in anhydrous DCM. Add one equivalent of DIPEA or NMM and stir at room temperature for 15-30 minutes to generate the free amine.
-
Activation of the N-protected Amino Acid: In a separate flask, dissolve the N-protected amino acid (e.g., Z-Gly-OH) and a coupling agent (e.g., HBTU, 1.05 equivalents) in anhydrous DMF. Cool the solution to 0°C and add DIPEA (2 equivalents). Stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the neutralized H-Asp(Obzl)-OtBu solution to the activated N-protected amino acid solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Workup and Purification:
-
Filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
-
Protocol 2: Incorporation of Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
This protocol outlines a standard cycle for the incorporation of Fmoc-Asp(OtBu)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Peptide synthesis grade solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the Fmoc deprotection solution and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Visualizing the Synthesis Workflow and Key Considerations
The choice between this compound and an Fmoc-protected derivative is fundamentally a choice between LPPS and SPPS for large-scale production. The following diagrams illustrate the high-level workflows and the critical decision points.
Caption: High-level comparison of LPPS and SPPS workflows.
A critical factor in the synthesis of aspartic acid-containing peptides is the management of aspartimide formation. The following diagram illustrates the mechanism of this side reaction, which is particularly problematic in Fmoc-based SPPS.
Caption: Mechanism and mitigation of aspartimide formation.
Conclusion and Recommendations
The cost-benefit analysis of using this compound versus its Fmoc-protected alternatives for large-scale peptide synthesis is highly dependent on the chosen manufacturing strategy.
-
This compound is a cost-effective raw material that is primarily suited for solution-phase peptide synthesis . While LPPS can be advantageous for very large-scale production of shorter peptides, it is generally more labor-intensive and less amenable to automation than SPPS. The risk of aspartimide formation can be lower than in standard Fmoc-SPPS, but this is highly dependent on the specific reaction conditions.
-
Fmoc-Asp(OtBu)-OH remains the industry standard for solid-phase peptide synthesis due to its compatibility with automated synthesizers. However, for sequences prone to aspartimide formation, the cost of dealing with impurities, including complex purification and reduced yields, can be substantial.
-
Sterically Hindered Alternatives (Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH) offer a robust solution to the problem of aspartimide formation, leading to higher purity and yield of the final peptide.[7] The significantly higher raw material cost of these derivatives must be weighed against the potential savings in purification and the overall improved success rate of the synthesis, particularly for long and difficult sequences.
Recommendation: For large-scale synthesis of peptides containing aspartic acid, a thorough evaluation of the peptide sequence is crucial. For sequences not prone to aspartimide formation, Fmoc-Asp(OtBu)-OH in an automated SPPS workflow may be the most cost-effective approach. For problematic sequences, the higher upfront cost of Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH is often justified by the significant reduction in side reactions, leading to a more efficient and reliable synthesis with a higher overall yield of the pure product. The use of This compound should be considered for specific cases where a solution-phase strategy is deemed more advantageous, typically for shorter peptides produced at a very large scale.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-Asp(Obzl)-OtBu.HCl: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of H-Asp(Obzl)-OtBu.HCl, an aspartic acid derivative used in peptide synthesis, is a critical component of laboratory safety protocols.[1][2] Adherence to proper disposal procedures is essential to protect personnel, prevent environmental contamination, and ensure regulatory compliance. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) indicates that this compound is a corrosive solid.[3]
Essential PPE includes:
-
Eye Protection: Safety glasses or splash goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat or suit.
-
Respiratory Protection: Use in a well-ventilated area. Avoid forming dust and aerosols.[3]
All handling should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation risks.[4] In case of a spill, evacuate the area, prevent dust formation, and collect the material using non-sparking tools.[3]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[3] Do not discharge this chemical into sewer systems or drains. [3][5]
-
Waste Segregation and Collection:
-
Collect all waste this compound, including residues and contaminated materials (e.g., weighing paper, gloves, and wipes), in a designated and clearly labeled hazardous waste container.[6]
-
The container should be made of a compatible material and kept securely closed except when adding waste.[7][8]
-
Do not mix this compound waste with other incompatible chemical wastes.[6]
-
-
Container Labeling:
-
Storage Pending Disposal:
-
Arranging for Final Disposal:
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7][10] The rinsate must be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill, or recycled if appropriate.[3] All labels must be defaced before disposal.[7]
-
Quantitative Data Summary
At present, specific quantitative regulatory limits for the disposal of this compound are not prominently available in the provided search results. Disposal regulations are primarily guided by the hazardous characteristics of the waste. In the United States, hazardous waste accumulation is subject to quantity limits defined by the Resource Conservation and Recovery Act (RCRA). Laboratories are typically categorized based on the volume of hazardous waste they generate per month, which dictates storage time limits and other requirements. For acutely toxic chemical waste (P-list), a maximum of one quart of liquid or one kilogram of solid may be accumulated at a time in a satellite accumulation area.[8]
| Parameter | Guideline | Source |
| Sewer Disposal | Prohibited | [3][5] |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration | [3] |
| Empty Container Rinsing | Triple-rinse with an appropriate solvent | [7][10] |
| Rinsate Disposal | Collect and dispose of as hazardous waste | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. afgsci.com [afgsci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. peptide.com [peptide.com]
- 10. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
